4-Ethylphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-ethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMYMLIUCWWISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863131 | |
| Record name | Phenol, 4-ethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-23-6 | |
| Record name | 4-Ethylphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3245-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6705 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-ethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-ethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8A85YM2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Ethylphenyl Acetate (CAS 3245-23-6) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-ethylphenyl acetate, a versatile aromatic ester with significant potential as a chemical intermediate in various research and development applications, including pharmaceutical synthesis. We will delve into its chemical and physical properties, detailed synthesis and characterization protocols, reactivity, and safety considerations, with a particular focus on its relevance to drug discovery and development.
Core Characteristics and Physicochemical Properties
This compound, also known as p-ethylphenyl acetate, is an organic compound classified as an aromatic ester.[1] It is structurally characterized by an ethyl group at the para position of a phenyl ring, which is esterified with acetic acid.[1] This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1]
Key physicochemical data are summarized in the table below for quick reference. This information is critical for experimental design, particularly for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 3245-23-6 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 226 °C | [3] |
| Flash Point | 91 °C | [3] |
| Density (20/20) | 1.03 g/mL | [3] |
| Refractive Index | 1.49 | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Synthesis and Purification: A Validated Laboratory Protocol
The most common and efficient method for the synthesis of this compound is the esterification of 4-ethylphenol with an acetylating agent. Acetic anhydride is a frequently used reagent for this transformation due to its high reactivity and the straightforward nature of the reaction. The underlying principle of this synthesis is the nucleophilic acyl substitution, where the hydroxyl group of 4-ethylphenol attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of the ester and acetic acid as a byproduct.
Caption: Synthesis of this compound via Esterification.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where successful synthesis can be confirmed by the analytical characterization methods detailed in the subsequent section.
Materials:
-
4-Ethylphenol
-
Acetic Anhydride
-
Pyridine (catalyst)
-
Diethyl ether (or other suitable organic solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.
-
Addition of Reagents: Add pyridine (0.1 eq) to the solution. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct. Slowly add acetic anhydride (1.1 eq) to the reaction mixture. The reaction is exothermic, so addition should be controlled to maintain a gentle reflux.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount in research and drug development to confirm the identity and purity of a synthesized compound. The following data provides a benchmark for the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.16 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the ethyl group.
-
δ 6.97 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the acetate group.
-
δ 2.61 (q, J=7.6 Hz, 2H): Methylene protons of the ethyl group.
-
δ 2.23 (s, 3H): Methyl protons of the acetate group.
-
δ 1.21 (t, J=7.6 Hz, 3H): Methyl protons of the ethyl group.[4]
¹³C NMR (100 MHz, CDCl₃):
-
δ 169.7 (C=O): Carbonyl carbon of the acetate group.
-
δ 148.6 (Ar-C): Aromatic carbon attached to the oxygen of the acetate group.
-
δ 141.2 (Ar-C): Aromatic carbon attached to the ethyl group.
-
δ 128.9 (Ar-CH): Aromatic carbons ortho to the ethyl group.
-
δ 121.3 (Ar-CH): Aromatic carbons ortho to the acetate group.
-
δ 28.3 (CH₂): Methylene carbon of the ethyl group.
-
δ 21.1 (CH₃): Methyl carbon of the acetate group.
-
δ 15.5 (CH₃): Methyl carbon of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and offering insights into its fragmentation pattern.
-
Electron Ionization (EI-MS):
-
m/z 164 (M⁺): Molecular ion peak.
-
m/z 122: Loss of ketene (CH₂=C=O) from the molecular ion, a characteristic fragmentation of phenyl acetates.
-
m/z 107: Further loss of a methyl group.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~1760 cm⁻¹ (strong): C=O stretching vibration of the ester group.
-
~1200 cm⁻¹ (strong): C-O stretching vibration of the ester group.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Chemical Reactivity and Potential for Derivatization
Understanding the reactivity of this compound is key to its application as a chemical intermediate.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 4-ethylphenol and acetic acid. Basic hydrolysis, or saponification, is typically faster and more complete. For instance, refluxing with an excess of 20% sodium hydroxide solution can achieve complete hydrolysis within 2-3 hours.[6] This reaction is fundamental to the utility of this compound as a protected form of 4-ethylphenol in multi-step syntheses.
Caption: Hydrolysis of this compound.
-
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the ethyl and acetate groups influencing the regioselectivity of these transformations.
Applications in Drug Development: A Versatile Building Block
While this compound does not possess inherent therapeutic activity, its structure makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. The acetate group serves as a convenient protecting group for the phenolic hydroxyl, which can be deprotected under mild conditions.
A significant area of application lies in the synthesis of Selective Estrogen Receptor Modulators (SERMs) .[7] SERMs are a class of drugs that exhibit tissue-selective estrogen receptor agonist or antagonist activity and are used in the treatment of osteoporosis and breast cancer.[8] Many SERMs, such as Raloxifene and Bazedoxifene , contain a 4-hydroxyphenyl moiety as a key structural element.[9][10]
The synthesis of these complex molecules often requires the phenolic hydroxyl group to be protected during intermediate steps to prevent unwanted side reactions. This compound can serve as a readily available, protected form of 4-ethylphenol, which can be incorporated into the molecular framework of a SERM. The acetate group can then be removed in a later synthetic step to reveal the crucial hydroxyl group necessary for biological activity.
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An In-depth Technical Guide to 4-Ethylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Ethylphenyl acetate (CAS RN: 3245-23-6). Intended for a scientific audience, this document delves into the essential data required for the proficient application of this compound in research and development, particularly within the pharmaceutical and fragrance sectors. The guide covers its molecular identity, physicochemical characteristics, detailed spectroscopic analysis, a representative synthesis protocol, and key safety and handling information. All data is supported by authoritative references to ensure scientific integrity.
Compound Identity and General Properties
This compound, also known as p-ethylphenyl acetate or acetic acid 4-ethylphenyl ester, is an aromatic ester.[1] It is a colorless to almost colorless liquid at room temperature.[2] This compound is recognized for its pleasant fruity and floral aroma, which has led to its primary application in the fragrance and flavor industries.[3]
Table 1: Chemical Identifiers and General Properties
| Parameter | Value | Source |
| IUPAC Name | (4-ethylphenyl) acetate | [4] |
| Synonyms | p-Ethylphenyl acetate, Acetic Acid 4-Ethylphenyl Ester, 1-Acetoxy-4-ethylbenzene | [1][4][5] |
| CAS Number | 3245-23-6 | [1][4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][4][5] |
| Molecular Weight | 164.20 g/mol | [4][5] |
| Appearance | Colorless to almost colorless liquid | [2] |
| Purity | >96.0% (GC) | [2] |
Molecular Structure:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design and formulation.
Table 2: Physicochemical Data for this compound
| Property | Value | Conditions | Source |
| Boiling Point | 226 °C | at 760 mmHg | [2] |
| Specific Gravity | 1.03 | at 20/20 °C | [2] |
| Refractive Index | 1.49 | at 20 °C | [2] |
| Flash Point | 91 °C | [2] | |
| Solubility | Soluble in ethanol (228.88 g/L) | at 25 °C | [5] |
| XLogP3-AA | 2.6 | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the identity and purity of this compound.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.
Table 3: 1H NMR Chemical Shifts for this compound (400 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons (d) | 7.164 |
| Aromatic Protons (d) | 6.973 |
| Methylene Protons (-CH₂-) (q) | 2.610 |
| Acetyl Protons (-COCH₃) (s) | 2.228 |
| Methyl Protons (-CH₃) (t) | 1.205 |
| Source: ChemicalBook[6] |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound shows a molecular ion peak and characteristic fragmentation patterns.
-
Major Fragments :
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups. An FTIR spectrum obtained via the capillary cell (neat) technique is available for reference.[4] Key expected absorptions include:
-
C=O Stretch (Ester) : Strong absorption around 1760-1740 cm⁻¹
-
C-O Stretch (Ester) : Strong absorption in the 1300-1100 cm⁻¹ region
-
Aromatic C=C Bending : Absorptions in the 1600-1450 cm⁻¹ region
-
C-H Stretch (Aromatic and Aliphatic) : Absorptions around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Synthesis and Formulation
This compound is typically synthesized via the esterification of 4-ethylphenol. A common and straightforward method involves the reaction of 4-ethylphenol with acetic anhydride.
General Synthesis Protocol: Acetylation of 4-Ethylphenol
This protocol is based on general procedures for the acetylation of phenols.[6][7][8]
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylphenol and a stoichiometric equivalent or slight excess of acetic anhydride.[6][7][8] A catalyst, such as VOSO₄·5H₂O (1 mol%), can be added to facilitate the reaction at lower temperatures.[7]
-
Reaction Conditions : The reaction mixture is heated with stirring. The temperature can range from 70 °C (with a catalyst) to 150 °C (neat).[6][8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.[6] The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and then extracted with an organic solvent such as ethyl acetate or hexane.[6][7]
-
Purification : The combined organic layers are washed with water until neutral, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[7] If necessary, the crude product can be further purified by column chromatography.[7]
Causality Behind Experimental Choices:
-
Acetic Anhydride as Acetylating Agent : Acetic anhydride is a highly effective and readily available acetylating agent. The byproduct, acetic acid, is easily removed during the work-up.
-
Catalyst : While the reaction can proceed without a catalyst at higher temperatures, the use of a catalyst like VOSO₄·5H₂O allows for milder reaction conditions, which can be beneficial for sensitive substrates and energy efficiency.[7]
-
Aqueous Work-up and Neutralization : Quenching with water hydrolyzes any unreacted acetic anhydride. The subsequent neutralization with sodium bicarbonate removes the acetic acid byproduct by converting it to the water-soluble sodium acetate.
Applications
The primary application of this compound is in the fragrance and flavor industry .[3] Its pleasant fruity and floral aroma makes it a valuable component in perfumes, colognes, and various cosmetic products.[3] It is also used as a flavoring agent in food products to impart fruity or floral notes.[3]
In a research context, this compound is classified as a biochemical for proteomics research, although specific applications in this area are not extensively detailed in the available literature.[5] Furthermore, it serves as an intermediate in the synthesis of other, more complex aromatic compounds.[3]
Safety and Handling
This compound is classified as a combustible liquid.[2] Standard laboratory safety precautions should be observed when handling this compound.
-
Precautionary Statements :
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Wear protective gloves, eye protection, and face protection.[2]
-
Store in a well-ventilated place. Keep cool.
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Dispose of contents/container to an approved waste disposal plant.
-
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a well-characterized aromatic ester with a defined set of physical, chemical, and spectroscopic properties. Its straightforward synthesis and pleasant aromatic characteristics have solidified its role in the fragrance and flavor industries. For researchers and drug development professionals, the data compiled in this guide provides a solid foundation for its potential use as a building block in organic synthesis or as a reference standard.
References
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A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. Available from: [Link]
-
Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. ResearchGate. Available from: [Link]
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This compound. MySkinRecipes. Available from: [Link]
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This compound | C10H12O2 | CID 76731. PubChem - NIH. Available from: [Link]
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This compound. the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
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This compound (CAS 3245-23-6): Odor profile, Properties, & IFRA compliance. Flavors & Fragrances. Available from: [Link]
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This compound | C10H12O2 | CID 76731. PubChem. Available from: [Link]
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4-Ethylphenyl acetate molecular weight and formula
Physicochemical Profiling, Synthetic Utility, and Bioanalytical Applications[1]
Executive Summary
4-Ethylphenyl acetate (CAS: 3245-23-6) is a phenolic ester widely utilized as a metabolic probe in esterase activity assays and a structural intermediate in the synthesis of complex pharmaceutical scaffolds.[1][2][3][4][5][6] Its utility in drug development stems from its predictable hydrolysis kinetics, making it a robust model substrate for characterizing carboxyl esterase distribution in hepatic and extrahepatic tissues.
This guide provides a definitive technical profile of this compound, including high-purity synthesis protocols, spectroscopic validation, and biological application frameworks.
Part 1: Chemical Identity & Fundamental Constants
The following data represents the core physicochemical baseline for this compound. Researchers should utilize these constants for stoichiometric calculations and quality control benchmarking.
| Parameter | Value | Unit | Notes |
| IUPAC Name | This compound | - | - |
| Common Synonyms | p-Ethylphenyl acetate; Acetic acid 4-ethylphenyl ester | - | - |
| CAS Registry Number | 3245-23-6 | - | Primary identifier |
| Molecular Formula | C₁₀H₁₂O₂ | - | - |
| Molecular Weight | 164.20 | g/mol | Monoisotopic mass: 164.0837 |
| Boiling Point | 226 - 227 | °C | @ 760 mmHg |
| Density | 1.034 | g/mL | @ 25°C |
| LogP | 2.56 | - | Lipophilicity indicator |
| Refractive Index | 1.499 | Purity check |
Part 2: High-Purity Synthetic Methodology
For research applications requiring >99% purity (e.g., enzyme kinetics or mass spectrometry standards), a catalyzed acetylation of 4-ethylphenol is the preferred route. This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst to drive conversion under mild conditions.
Reaction Scheme
Experimental Protocol
Reagents:
-
4-Ethylphenol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (1.5 eq)
-
DMAP (0.05 eq - Catalyst)
-
Dichloromethane (DCM) - Solvent
Step-by-Step Workflow:
-
Solubilization: Dissolve 4-ethylphenol (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under inert atmosphere (
). -
Catalyst Addition: Add Pyridine (15 mmol) and DMAP (0.5 mmol). Stir at 0°C for 10 minutes.
-
Acylation: Dropwise add Acetic Anhydride (12 mmol) to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Self-Validating Step: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by the less polar ester ( ).
-
-
Quench & Workup: Quench with saturated
solution to neutralize excess acid. Extract with DCM ( mL). -
Purification: Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over
and concentrate in vacuo.
Process Visualization (DOT Diagram)
Figure 1: Step-wise synthetic workflow for the DMAP-catalyzed acetylation of 4-ethylphenol.
Part 3: Analytical Characterization
To certify the identity of the synthesized compound, the following spectroscopic signatures must be observed.
1. Nuclear Magnetic Resonance (NMR)
The
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.18 | Doublet ( | 2H | Ortho to ethyl |
| Aromatic | 6.98 | Doublet ( | 2H | Ortho to acetate |
| Ethyl ( | 2.64 | Quartet | 2H | Benzylic methylene |
| Acetate ( | 2.28 | Singlet | 3H | Carbonyl methyl |
| Ethyl ( | 1.23 | Triplet | 3H | Terminal methyl |
2. Mass Spectrometry (GC-MS)[6][7]
-
Molecular Ion (
): m/z 164[3][4][8] -
Base Peak: m/z 107[4]
-
Mechanism: The loss of the ketene moiety (
, mass 42) from the molecular ion generates the base peak at m/z 107 (4-ethylphenol cation), confirming the phenolic ester structure.
Part 4: Biological Applications in Drug Development
This compound serves as a critical probe for Carboxylesterase (CES) activity. In drug development, it is used to assess the metabolic stability of ester-containing prodrugs.
Mechanism of Action
Mammalian carboxylesterases (specifically CES1 and CES2) hydrolyze the ester bond, releasing 4-ethylphenol. This reaction is pH-dependent and can be monitored via UV-Vis spectroscopy or HPLC.
Biological Pathway Visualization
Figure 2: Enzymatic hydrolysis pathway of this compound mediated by carboxylesterases.
Critical Control Points for Bioassays
-
Spontaneous Hydrolysis: this compound is susceptible to chemical hydrolysis at
. All enzymatic assays must include a "no-enzyme" control to subtract background hydrolysis. -
Solubility: The compound has high lipophilicity (LogP 2.56). Stock solutions should be prepared in DMSO or Ethanol before dilution into aqueous buffers.
Part 5: Safety & Handling (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at room temperature in a tightly sealed container, away from moisture (to prevent hydrolysis).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76731, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. this compound: Gas Chromatography and Mass Spectra.[2][6][7] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
- Satoh, T., & Hosokawa, M. (2006).Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. (Contextual grounding for esterase assays).
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- 5. This compound | 3245-23-6 [chemicalbook.com]
- 6. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-Ethylphenyl)acetic acid | C10H12O2 | CID 84403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl phenylacetate(101-97-3) 1H NMR spectrum [chemicalbook.com]
Definitive Guide to 4-Ethylphenyl Acetate: Synonyms, Synthesis, and Identification
[1]
Executive Summary & Critical Disambiguation[1]
In chemical sourcing and literature, This compound is frequently confused with its structural isomer, Ethyl phenylacetate .[1] This confusion arises from phonetically similar trivial names but represents two chemically distinct entities with different regulatory statuses and sensory profiles.
Immediate Action Required: Before proceeding with procurement or experimentation, verify the CAS number.[1]
-
Common Confusion: Ethyl phenylacetate (CAS 101-97-3 )[1]
Visual Disambiguation Pathway
The following logic map illustrates the structural and nomenclature divergence between these two isomers.
Figure 1: Decision tree for distinguishing this compound from its isomer based on nomenclature and registry numbers.[1]
Comprehensive Nomenclature & Identifiers
This section consolidates all valid synonyms for CAS 3245-23-6 found in chemical literature. Unlike its isomer, this compound does not carry a FEMA number, indicating it is not a primary GRAS flavor ingredient but rather a chemical intermediate or minor fermentation metabolite.[1]
Table 1: Synonym Mapping and Identifiers
| Category | Identifier / Name | Context |
| Primary ID | This compound | Preferred IUPAC-compliant name.[1] |
| CAS Registry | 3245-23-6 | The definitive unique identifier.[1] |
| Systematic | Acetic acid 4-ethylphenyl ester | Used in indexing (e.g., Chemical Abstracts).[1] |
| Positional | p-Ethylphenyl acetate | Common in organic synthesis literature.[1] |
| Positional | para-Ethylphenyl acetate | Variant of the above.[1] |
| Inverted | Phenol, 4-ethyl-, acetate | Database indexing format (PubChem, TSCA).[1] |
| Derivative | 4-Ethylphenol acetate | Highlights the parent phenol (often used in wine analysis).[1] |
| FEMA | Not Assigned | Warning: Do not use FEMA 2452 (belongs to isomer).[1] |
| PubChem CID | 76731 | National Center for Biotechnology Information ID.[1] |
Chemical Context & Applications
Occurrence in Nature & Industry
While less ubiquitous than its isomer, this compound appears in specific biochemical contexts:
-
Cocoa Fermentation: Identified as a volatile component developing during the roasting of cocoa beans, contributing to the complex aroma profile alongside pyrazines and other esters.[1][9]
-
Essential Oils: Found in the essential oil of Elaeagnus angustifolia (Russian olive) flowers.[1][10]
-
Wine Spoilage Marker (Derivative): Brettanomyces yeast produces 4-ethylphenol (4-EP), a major off-flavor (barnyard taint).[1] this compound is the acetylated derivative of this phenol.[1] In analytical chemistry, 4-EP is often derivatized to this compound to improve peak shape and volatility during Gas Chromatography (GC) analysis.[1]
Physical Properties[11]
Experimental Protocols
Synthesis Protocol: Acetylation of 4-Ethylphenol
Objective: Synthesize high-purity this compound for use as an analytical standard. Mechanism: Nucleophilic acyl substitution (Esterification).[1]
Reagents:
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol in a minimal amount of dichloromethane (DCM) if using pyridine as a catalyst, or use neat acetic anhydride if using sodium acetate.
-
Addition: Slowly add acetic anhydride (1.2 equivalents) to the solution.
-
Catalysis: Add anhydrous pyridine (1.5 equivalents). The reaction is exothermic; cool in an ice bath if scaling up (>10g).[1]
-
Reaction: Stir at room temperature for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:[1]2) until the starting phenol spot disappears.[1]
-
Quenching: Pour the reaction mixture into ice-cold water to hydrolyze excess acetic anhydride.
-
Extraction: Extract the aqueous layer with DCM (3x).[1]
-
Washing: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove acetic acid), and finally brine.[1]
-
Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% Ethyl Acetate in Hexanes) or vacuum distillation.
Analytical Identification (GC-MS)
Objective: Confirm identity using Retention Indices (RI) and Mass Spectrometry.
GC Parameters:
-
Column: DB-5 (Non-polar) or DB-Wax (Polar).[1]
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 50°C (2 min) -> 5°C/min -> 240°C.
Data Validation Table:
| Parameter | Value | Notes |
| RI (Non-Polar) | 1213 | On DB-1 / HP-5 equivalent columns.[1] |
| RI (Polar) | 1784 | On DB-Wax / PEG equivalent columns.[1] |
| Molecular Ion (M+) | 164 m/z | Parent peak.[1] |
| Base Peak | 122 m/z | Loss of ketene (CH₂=C=O, mass 42) from acetate.[1] |
| Key Fragment | 107 m/z | Loss of methyl from the ethyl group (benzylic cleavage).[1] |
Analytical Workflow Diagram
Figure 2: Analytical workflow for confirming the identity of this compound using GC-MS data.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
NIST Chemistry WebBook. Acetic acid, 4-ethylphenyl ester. National Institute of Standards and Technology.[1][12] Available at: [Link][1]
-
The Good Scents Company. Ethyl Phenyl Acetate (Isomer Comparison). (Cited for contrast regarding FEMA 2452). Available at: [Link][1]
-
ResearchGate. Essential Oil from Flowers and Leaves of Elaeagnus Angustifolia. (Source of RI data). Available at: [Link][1]
Sources
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. CAS [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-PHENYLPROPYL ACETATE | 122-72-5 [chemicalbook.com]
- 5. 3-PHENYLPROPYL ACETATE | 122-72-5 [amp.chemicalbook.com]
- 6. EUGENYL PHENYLACETATE | 10402-33-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Natural Occurrence and Phytochemical Profile of 4-Ethylphenyl Acetate: A Technical Guide
Executive Summary
4-Ethylphenyl acetate (CAS: 3245-23-6) is a phenolic ester rarely encountered as a major constitutive metabolite in the plant kingdom, making its specific occurrences highly diagnostic.[1] While common in synthetic flavor chemistry for its sweet, anisic, and honey-like notes, its natural biosynthesis is restricted to specific phylogenetically distant taxa—most notably epiphytic liverworts (Leptolejeunea spp.) and stress-induced resinous woods (Aquilaria spp., Agarwood).[1]
This technical guide synthesizes the phytochemical distribution, proposed biosynthetic pathways, and analytical protocols for the detection of this compound.[1] It is designed for researchers investigating obscure phenylpropanoid derivatives and natural product isolation.[1]
Chemical Profile and Properties
Before detailing natural sources, it is critical to establish the physicochemical baseline for identification.[1]
| Property | Specification |
| IUPAC Name | (4-Ethylphenyl) acetate |
| CAS Number | 3245-23-6 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Organoleptic Profile | Sweet, floral, honey, phenolic, slight anise nuance |
| LogP (Predicted) | ~2.6 |
| Solubility | Soluble in ethanol, diethyl ether; insoluble in water |
| Stability | Susceptible to hydrolysis in high pH aqueous environments |
Natural Occurrence and Distribution
The presence of this compound is not ubiquitous.[1] It serves as a chemotaxonomic marker or stress metabolite in the following specific biological systems.
A. Epiphytic Liverworts (Leptolejeunea spp.)[1][4]
The most significant constitutive accumulation of this compound occurs in the genus Leptolejeunea (family Lejeuneaceae).[1]
-
Species: Leptolejeunea elliptica, Leptolejeunea balansae.[1]
-
Context: These liverworts grow on the leaves of vascular plants (epiphyllous).[1] The compound contributes to the characteristic "mossy/sweet" odor of these species.[1]
-
Concentration: In L. balansae, it has been recorded at approximately 2.3% of the volatile fraction, co-occurring with high levels of p-ethyl anisole.[1]
B. Agarwood (Aquilaria spp.)[1][3][5]
In Aquilaria malaccensis and related species, this compound is a stress-induced metabolite .[1] It is not present in healthy wood but forms during the pathological production of resin (agarwood/oud) in response to fungal infection or physical wounding.[1]
-
Detection: Found in hydrodistilled essential oils (approx.[1][3] 1.1% abundance) and solvent extracts.[1][4][5][2] Its presence correlates with the fermentation-like processes occurring within the infected heartwood.[1]
C. Elaeagnus angustifolia (Russian Olive)
Trace amounts (0.40% ) have been identified in the essential oil of the flowers.[1][3] Here, it likely functions as a minor volatile attractant for pollinators, working synergistically with ethyl cinnamate.[1]
D. Thermal Processing Artifacts (Cocoa)
While not a direct plant metabolite in fresh beans, this compound is generated during the roasting of Malaysian cocoa beans.[1] It results from the thermal degradation of phenolic precursors (Maillard-related pathways), contributing to the roasted flavor profile.[1]
Biosynthetic Pathway
The biosynthesis of this compound implies a diversion from the canonical phenylpropanoid pathway.[1] The proposed mechanism involves the decarboxylation of p-coumaric acid derivatives followed by acetylation.[1]
Mechanism Description
-
Precursor: L-Phenylalanine is deaminated to p-Coumaric acid.[1]
-
Decarboxylation: p-Coumaric acid is decarboxylated (non-oxidative) to form 4-Vinylphenol.[1]
-
Reduction: 4-Vinylphenol is reduced to 4-Ethylphenol .[1]
-
Acetylation: An Acetyl-CoA dependent acyltransferase (likely an alcohol acetyltransferase, AAT) transfers an acetyl group to the phenolic hydroxyl.[1]
Pathway Visualization
Figure 1: Proposed biosynthetic route from the Shikimate pathway to this compound.[1]
Analytical Methodologies
Reliable detection requires distinguishing this compound from its isomer (2-phenylethyl acetate) and homologous series.[1]
A. Extraction Protocols
Method 1: Solid Phase Micro-Extraction (SPME) - For Headspace Analysis Best for: Living plant material (e.g., Liverworts) or rapid screening of Agarwood chips.[1]
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber.[1]
-
Equilibration: Place 1g of plant tissue in a 20mL headspace vial. Equilibrate at 40°C for 15 min.
-
Extraction: Expose fiber for 30 min at 40°C.
-
Desorption: 3 min at 250°C in GC injector (splitless mode).
Method 2: Hydrodistillation (Clevenger Type) Best for: Essential oil quantification (e.g., Elaeagnus, Aquilaria).[1]
-
Preparation: Macerate 100g of air-dried material in 1L distilled water.
-
Distillation: Reflux for 3-4 hours.
-
Collection: Collect oil, dry over anhydrous Na₂SO₄, and store at 4°C.
-
Dilution: Dilute 1:100 in Hexane for GC-MS injection.
B. GC-MS Identification Parameters
To validate the identity, compare the Retention Index (RI) and Mass Spectrum against standards.[1]
| Column Type | Retention Index (RI) | Key Mass Fragments (m/z) |
| DB-5 (Non-polar) | 1213 - 1273 | 122 (Base Peak), 107 , 164 (Molecular Ion) |
| DB-Wax (Polar) | ~1659 | 122, 43 (Acetyl group) |
Interpretation:
-
m/z 122: Represents the loss of the acetyl group (ketene loss), leaving the 4-ethylphenol cation.[1]
-
m/z 107: Further loss of the methyl group from the ethyl chain.[1]
Biological & Industrial Significance[1][4][5][7]
-
Chemotaxonomy: In bryology, the presence of this compound helps distinguish Leptolejeunea species from other liverworts, which typically produce terpenoids or bibenzyls.[1]
-
Agarwood Quality Grading: High-quality "Kyara" or resinous agarwood is often characterized by complex fermentation notes.[1] The presence of phenolic esters like this compound contributes to the "animalic" or "medicinal" complexity valued in perfumery.[1]
-
Flavor Precursor: Its identification in roasted cocoa suggests it is a stable end-product of thermal processing, relevant for developing "roasted" flavor additives.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] this compound | C10H12O2 | CID 76731.[1] PubChem Compound Summary. [Link]
-
Norsuzieana, B. A. L. (2009).[1][2] Analysis of Volatile Compound of Gaharu Oil Composition via Solid Phase Micro Extraction (SPME). University Malaysia Pahang.[1][2] [Link]
-
Torbati, S., et al. (2016).[1] Essential Oil from Flowers and Leaves of Elaeagnus Angustifolia (Elaeagnaceae): Composition, Radical Scavenging and General Toxicity Activities. Advanced Pharmaceutical Bulletin. [Link]
-
Manju, C. N., et al. (2022).[1][6] GC-MS Analysis of a Fragrant Epiphyllous Liverwort Leptolejeunea balansae from Western Ghats, India. International Journal of Botany Studies. [Link]
-
Hashim, P., et al. (2020).[1][5] Towards Higher Oil Yield and Quality of Essential Oil Extracted from Aquilaria malaccensis Wood via the Subcritical Technique. Molecules. [Link]
Sources
- 1. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. umpir.ump.edu.my [umpir.ump.edu.my]
- 3. Essential Oil from Flowers and Leaves of Elaeagnus Angustifolia (Elaeagnaceae): Composition, Radical Scavenging and General Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. Towards Higher Oil Yield and Quality of Essential Oil Extracted from Aquilaria malaccensis Wood via the Subcritical Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volatile Variation of Theobroma cacao Malvaceae L. Beans Cultivated in Taiwan Affected by Processing via Fermentation and Roasting - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Solvent Selection Guide: 4-Ethylphenyl Acetate
[1][2]
Executive Summary
This compound (CAS: 3245-23-6) is a lipophilic aromatic ester predominantly used in the flavor and fragrance industry and as an intermediate in organic synthesis (e.g., Suzuki-Miyaura cross-coupling).[1][2][3] Its solubility behavior is governed by its hydrophobic ethyl-substituted phenyl ring and the polarizable ester functionality.[1]
Key Solubility Characteristics:
-
Primary Solvency: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (Ethanol, Ethyl Acetate).
-
Hydrophobicity: Practically insoluble in water (<1 g/L), necessitating organic co-solvents or surfactants for aqueous formulations.[1]
-
Green Chemistry: Compatible with bio-based solvents like Ethyl Lactate and Limonene.[1]
Physicochemical Profile
Understanding the molecular drivers of solubility is prerequisite to experimental design.[1]
| Property | Value | Implication for Solubility |
| Molecular Weight | 164.20 g/mol | Small molecule; rapid dissolution kinetics in favorable solvents.[1][4] |
| Physical State | Colorless Liquid | Miscibility is the primary dissolution mechanism rather than crystal lattice energy disruption.[1][4] |
| LogP (Octanol/Water) | ~2.6 (Predicted) | Moderate lipophilicity.[1][4] Prefers organic phases in liquid-liquid extraction.[1] |
| Boiling Point | 226–233°C | High boiling point makes it a "heavy" component in solvent evaporation processes.[1][4] |
| Hansen Parameters (Est.) | Affinity for solvents with moderate dispersion and weak hydrogen bonding forces.[4] |
Solubility Landscape
The following data synthesizes predicted values and experimental observations. Note that while 4-EPA is a liquid, "solubility" here refers to miscibility limits or saturation concentrations in non-ideal mixtures.[1]
Solvent Class Compatibility
Class A: Polar Aprotic (High Solubility) [1]
-
Solvents: DMSO, DMF, Acetonitrile.
-
Mechanism: Dipole-dipole interactions between the solvent and the ester carbonyl group stabilize the solute.[1]
-
Application: Ideal for reaction media (e.g., nucleophilic substitutions) where high concentration is required.[1]
Class B: Polar Protic (Moderate to High Solubility) [1]
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: The ester oxygen can accept hydrogen bonds, but the hydrophobic ethylphenyl tail limits solubility in highly structured protic solvents like water. Short-chain alcohols disrupt this less than water.[1]
-
Data Insight: Predicted solubility in Ethanol is ~228 g/L, making it an excellent carrier for fragrance formulations.
Class C: Non-Polar/Weakly Polar (Variable)
-
Solvents: Hexane, Toluene, Ethyl Acetate.
-
Mechanism: Dominated by Van der Waals (dispersion) forces.[1]
-
Observation: While miscible with Toluene and Ethyl Acetate, solubility in aliphatic hydrocarbons (Hexane) can be non-linear due to the polarity contrast of the ester group.
Quantitative Solubility Data (Reference)
Values are computational estimates based on molecular topology and should be validated experimentally for critical saturation points.
| Solvent | Solubility (g/L at 25°C) | Application Context |
| DMSO | >1000 (Miscible) | Stock solutions for biological assays.[1][4] |
| Ethanol | ~228 | Fragrance/Flavor concentrates.[1][4][3] |
| Ethyl Acetate | ~197 | Extraction solvent (Organic phase).[1][4][3] |
| Toluene | ~85 | Reaction solvent for high-temp synthesis.[1][4] |
| Hexane | ~16.5* | Crystallization anti-solvent (low solubility).[1][4] |
| Water | < 0.6 | Aqueous waste phase (minimal loss).[1][4][3] |
*Note: Low hexane solubility suggests it can be used as an anti-solvent to precipitate impurities or crystallize derivatives, despite 4-EPA being a liquid.[1][4]
Experimental Protocols
Protocol: Determination of Saturation Solubility (Shake-Flask Method)
Objective: To determine the precise solubility limit of 4-EPA in a specific solvent for formulation stability.
Reagents: this compound (Pure), Target Solvent (HPLC Grade).[1]
-
Preparation: Add 5 mL of the target solvent to a 20 mL scintillation vial.
-
Saturation: Add 4-EPA dropwise while vortexing until a persistent second phase (droplets) or turbidity appears.
-
Equilibration: Place the vial in a thermostatic shaker at 25°C for 24 hours.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification:
Protocol: Liquid-Liquid Extraction (Purification)
Context: Removing 4-EPA from an aqueous reaction mixture.
-
Biphasic Setup: Add the aqueous mixture containing 4-EPA to a separatory funnel.
-
Solvent Addition: Add Ethyl Acetate (1:1 volume ratio relative to aqueous phase).[1] Rationale: High solubility (197 g/L) and favorable partition coefficient.
-
Extraction: Shake vigorously for 2 minutes; vent frequently. Allow phases to separate.
-
Collection: Collect the upper organic layer.[1]
-
Repeat: Perform two additional extractions with fresh Ethyl Acetate.
-
Drying: Dry combined organic layers over Anhydrous Magnesium Sulfate (
) to remove residual water.[1]
Visualization: Solvent Selection Workflows
Solvent Selection Decision Tree
This diagram guides the selection of the optimal solvent based on the intended application (Reaction, Extraction, or Analysis).
Caption: Decision matrix for selecting solvents based on thermodynamic requirements and process goals.
Mechanistic Extraction Workflow
Visualizing the partitioning logic during purification.
Caption: Workflow demonstrating the isolation of 4-EPA using hydrophobicity-driven liquid-liquid extraction.
Applications in R&D
Green Solvent Alternatives
For formulations requiring eco-friendly profiles (e.g., cosmetic or food additives), replace traditional solvents with:
-
Ethyl Lactate: A bio-based ester with similar polarity to Ethyl Acetate but higher boiling point.[1]
-
Limonene: A terpene solvent useful for degreasing or non-polar dissolution, though solubility may be lower than in aromatic solvents.
Chromatography Optimization
When analyzing 4-EPA via HPLC:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76731, this compound. Retrieved from [Link]
-
The Good Scents Company. Ethyl Phenyl Acetate and Analogs: Flavor and Fragrance Data. Retrieved from [Link][1]
-
Scent.vn. Solubility Data for this compound (Predicted Models). Retrieved from [Link][1][5][6][7]
Sources
- 1. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3245-23-6: this compound | CymitQuimica [cymitquimica.com]
- 3. scent.vn [scent.vn]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. jeolusa.com [jeolusa.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 3245-23-6 [chemicalbook.com]
Thermal Stability and Degradation of 4-Ethylphenyl Acetate
Technical Guide for Pharmaceutical and Chemical Research
Executive Summary
4-Ethylphenyl acetate (CAS 3245-23-6) is a phenolic ester widely utilized as a chemical intermediate in the synthesis of pharmaceutical actives (e.g., RORγ inhibitors) and as a high-value flavorant.[1] While generally stable under ambient conditions, it exhibits distinct degradation profiles under thermal and hydrolytic stress. This guide details the physicochemical boundaries of the molecule, delineating its primary degradation pathways: hydrolysis (cleavage to 4-ethylphenol), benzylic oxidation (formation of acetophenone derivatives), and Fries rearrangement (thermal isomerization).
Physicochemical Profile & Stability Baseline
Understanding the intrinsic properties of this compound is prerequisite to predicting its behavior in formulation and storage.
| Property | Value | Stability Implication |
| CAS Number | 3245-23-6 | Unique identifier for regulatory tracking.[1] |
| Molecular Weight | 164.20 g/mol | Moderate volatility; amenable to GC-MS analysis.[1] |
| Boiling Point | 226–233 °C | High thermal headroom for processing, but risk of rearrangement near BP. |
| Flash Point | ~99 °C | Combustible; requires standard safety protocols during heating. |
| LogP | 2.6 | Lipophilic; partitions into lipid bilayers; low aqueous solubility retards spontaneous hydrolysis but accelerates in emulsions. |
| pKa (Conjugate) | ~10 (4-Ethylphenol) | The phenoxide leaving group is stabilized, making this ester more labile to base hydrolysis than aliphatic esters. |
Degradation Mechanisms
The degradation of this compound is not a singular event but a competition between three distinct mechanistic pathways depending on environmental conditions (pH, Oxygen, Temperature).
Pathway A: Hydrolysis (Moisture-Driven)
Like all phenolic esters, this compound is susceptible to nucleophilic acyl substitution.[1]
-
Mechanism: Water or hydroxide ions attack the carbonyl carbon. The reaction is irreversible under basic conditions due to the ionization of the resulting phenol.
-
Kinetics: Follows pseudo-first-order kinetics in buffered aqueous solutions. The 4-ethyl group is weakly electron-donating, which slightly destabilizes the transition state compared to phenyl acetate, theoretically retarding hydrolysis rates, yet it remains significantly faster than alkyl acetates.
-
Critical Control: pH < 5.0 minimizes hydrolysis; pH > 8.0 induces rapid degradation.
Pathway B: Benzylic Oxidation (Aerobic/Radical-Driven)
The ethyl group at the para position contains benzylic hydrogens (
-
Mechanism: Radical abstraction of a benzylic hydrogen followed by oxygen insertion forms a hydroperoxide intermediate. This decomposes to 1-(4-acetoxyphenyl)ethanol and eventually 4-acetoxyacetophenone .[1]
-
Trigger: Exposure to light (UV), transition metals (Fe, Cu), or radical initiators during storage.
Pathway C: Thermal Fries Rearrangement (High Energy)
At temperatures approaching its boiling point (>150°C) or under Lewis acid catalysis (e.g., in synthetic workflows involving AlCl₃), the acetyl group migrates from the oxygen to the aromatic ring.
-
Product: 5-Ethyl-2-hydroxyacetophenone (Ortho-migration is favored due to the para position being blocked by the ethyl group).[1]
-
Relevance: This is a common impurity source during high-temperature distillation or purification.[1]
Visualization: Degradation Pathways
Caption: Primary degradation vectors for this compound under hydrolytic, oxidative, and thermal stress.[1]
Experimental Protocols for Stability Assessment
To validate the stability of this compound in a specific matrix, the following self-validating protocols are recommended.
Protocol 1: Accelerated Thermal Stress (Arrhenius Model)
Objective: Determine the shelf-life and activation energy (
-
Preparation: Dissolve this compound at 1 mg/mL in the target solvent (e.g., formulation vehicle).
-
Aliquot: Split into 20 sealed, headspace-free glass vials (amber to prevent photo-oxidation).
-
Incubation: Store 5 vials each at 40°C, 50°C, 60°C, and 70°C.
-
Sampling: Remove one vial from each temperature point at Days 1, 3, 7, 14, and 28. Quench immediately by cooling to 4°C.
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 10-90% B over 15 min.[1]
-
Detection: 254 nm (aromatic ring) and 210 nm (carbonyl).
-
Quantification: Plot
vs. Time. A straight line indicates first-order kinetics.[1] Use slopes ( ) at different temperatures to construct an Arrhenius plot ( vs ).
-
Protocol 2: Oxidative Susceptibility Screening
Objective: Assess the risk of benzylic oxidation during processing.
-
Control: this compound in degassed methanol (Inert atmosphere).
-
Test: this compound in methanol sparged with air.
-
Stress: Add 0.1 mol% AIBN (radical initiator) to both. Heat to 50°C for 4 hours.
-
Validation: Analyze via GC-MS.
-
Look for: Peak at M+14 (Carbonyl formation) or M+16 (Hydroxyl formation) relative to parent.
-
Result: If Test sample shows peaks absent in Control, the formulation requires antioxidants (e.g., BHT, Tocopherol).
-
Visualization: Experimental Logic Flow
Caption: Step-by-step workflow for isolating and identifying degradation modes.
Storage and Handling Recommendations
Based on the degradation mechanisms identified:
-
Moisture Control: Store in tightly sealed containers with desiccants. The phenolic ester bond is the primary weak point; exclusion of moisture prevents hydrolysis.
-
Headspace Management: To prevent benzylic oxidation, flush storage containers with nitrogen or argon.
-
Temperature: Store below 25°C. Avoid bulk heating above 100°C unless under inert atmosphere to prevent rearrangement.
-
Material Compatibility: Avoid storage in containers with traces of rust (Iron oxides) or transition metals, which catalyze benzylic oxidation. Type I Glass or Stainless Steel 316 is recommended.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76731, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
-
Nottebohm, M., et al. (2012). Hydrolysis of Phenyl Acetate: Kinetics and Tracer Applications. (Contextual reference for phenolic ester hydrolysis kinetics). Stanford Geothermal Program. Retrieved from [Link]
Sources
4-Ethylphenyl Acetate: From Fermentation Marker to Flavor Scaffold
The following technical guide details the chemical identity, biosynthetic origins, and industrial significance of 4-Ethylphenyl acetate , a critical volatile ester bridging the worlds of fermentation spoilage and desirable flavor complexity.
An In-Depth Technical Guide for Research & Development
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 3245-23-6) is a volatile aromatic ester that serves as a pivotal biomarker in both enology and food chemistry. Chemically, it is the acetate ester of 4-ethylphenol. Its sensory profile is a study in duality: while its precursor (4-ethylphenol) is the primary agent of "Brett" spoilage in wine (smelling of band-aids and horse stables), the esterification to this compound softens this profile, introducing notes of honey, cocoa, and sweet floral balsam .
In drug development and chemical ecology, it represents a model for phenolic detoxification , where biological systems mask reactive phenols by capping the hydroxyl group with an acetate moiety.
Physiochemical Profile
| Property | Specification |
| IUPAC Name | (4-ethylphenyl) acetate |
| Common Synonyms | p-Ethylphenyl acetate; 4-Ethylphenol acetate |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Sweet, honey-like, cocoa, balsamic, slightly animalic |
| LogP (Octanol/Water) | ~2.6 (Lipophilic, membrane-permeable) |
| Boiling Point | 226°C (at 760 mmHg) |
| Solubility | Soluble in ethanol, dipropylene glycol; insoluble in water |
Part 2: Discovery & Historical Context
Unlike pharmaceutical actives discovered through targeted screening, This compound was identified during the "Golden Age" of flavor chromatography (1960s–1980s). Its history is inextricably linked to the analysis of complex fermentation matrices.
The Enological Context (The "Brett" Era)
In the mid-20th century, enologists struggled to characterize the "spoilage" character of wines infected by the yeast Brettanomyces bruxellensis. While 4-ethylphenol was identified as the primary culprit (the "stable" smell), researchers using early Gas Chromatography-Mass Spectrometry (GC-MS) noted that older, "bretted" wines often developed a sweeter, less harsh complexity.
-
Identification: this compound was identified as the metabolic product of the yeast's attempt to detoxify the phenol.
-
Significance: It proved that Brettanomyces activity wasn't purely destructive; the ratio of 4-ethylphenol to this compound became a metric for the "age" and metabolic state of the infection.
The Cocoa Roasting Revelation
In the 1990s and 2000s, food chemists analyzing the volatile fraction of roasted cocoa beans (Theobroma cacao) isolated this compound as a key contributor to the "honey-roast" note in high-quality chocolate.
-
Mechanism: Unlike wine (enzymatic), its formation in cocoa is often thermally driven or a product of fermentation precursors reacting during the roasting phase (optimal formation observed at ~160°C).
Part 3: Biosynthetic Pathways & Mechanism
For researchers, the value of this compound lies in its biosynthetic pathway. It is the endpoint of the Hydroxycinnamic Acid Decarboxylation-Reduction-Esterification route.
The "Brett" Pathway (Enzymatic)
In Brettanomyces and certain Lactobacillus species, the pathway begins with p-Coumaric acid (a ubiquitously present plant cell wall component).
-
Decarboxylation: Phenolic Acid Decarboxylase (PAD) converts p-Coumaric acid to 4-Vinylphenol .
-
Reduction: Vinylphenol Reductase (VPR) reduces the vinyl group to an ethyl group, forming 4-Ethylphenol .
-
Esterification: An Alcohol Acetyltransferase (AAT) or a specific phenolic esterase transfers an acetyl group from Acetyl-CoA to the phenol. This step is crucial: it increases volatility but decreases the polarity and reactivity of the phenol.
Visualization: The Metabolic Flow
The following diagram illustrates the conversion from plant precursor to the acetate ester.
Caption: The enzymatic conversion of p-Coumaric acid to this compound within a fermentation matrix. The final esterification step masks the harsh phenolic character.
Part 4: Synthesis & Experimental Protocols
For researchers requiring high-purity standards for GC-MS calibration or flavor recombination studies, chemical synthesis is preferred over extraction due to yield efficiency.
Laboratory Synthesis Protocol (Acetylation)
Objective: Synthesize this compound from 4-Ethylphenol.
Reagents:
-
4-Ethylphenol (>98% purity)
-
Acetic Anhydride (Excess)
-
Pyridine (Catalyst/Base) or Sodium Acetate
-
Dichloromethane (Solvent)
Workflow:
-
Preparation: Dissolve 0.1 mol of 4-Ethylphenol in 50 mL of dry Dichloromethane in a round-bottom flask.
-
Addition: Add 0.12 mol of Acetic Anhydride slowly under stirring.
-
Catalysis: Add catalytic amount of Pyridine (or Triethylamine). Note: The reaction is exothermic.[1]
-
Reflux: Heat to mild reflux (40°C) for 2 hours to ensure complete conversion.
-
Quenching: Pour mixture into ice water to hydrolyze excess anhydride.
-
Extraction: Wash the organic layer with dilute HCl (to remove pyridine), then NaHCO₃ (to remove acetic acid), and finally brine.
-
Purification: Dry over MgSO₄ and concentrate via rotary evaporation. Purify via vacuum distillation (bp ~110°C at 10 mmHg).
Quality Control (Self-Validating System)
-
GC-MS Confirmation: The mass spectrum must show a molecular ion peak at m/z 164 .
-
Fragment Ions: Look for m/z 122 (loss of ketene, [M-42]⁺) which corresponds to the 4-ethylphenol cation, confirming the acetate structure.
Part 5: Applications in R&D and Industry
Flavor & Fragrance Development
Flavorists use this compound to reconstruct "Dark" profiles :
-
Honey Reconstitution: It provides the deep, waxy, animalic note found in buckwheat honey.
-
Chocolate: Used to boost the "roasted" character in synthetic chocolate flavors.
-
Dosage: Extremely potent. Typical usage levels are in the ppm (parts per million) range. Excess leads to "phenolic" off-notes.
Analytical Marker for Fermentation Quality
In wine analysis, the compound serves as a forensic marker.
-
High 4-Ethylphenol / Low Acetate: Indicates an active, unchecked Brettanomyces infection.
-
High Acetate: Suggests an older infection or a specific strain capability.
-
Protocol: Solid Phase Microextraction (SPME) followed by GC-MS is the gold standard for detection in wine matrices.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76731, this compound. [Link]
-
The Good Scents Company. this compound: Odor and Flavor Profile. [Link]
-
NIST Chemistry WebBook. this compound Mass Spectrum and Retention Indices. [Link]
-
MDPI (Fermentation). Evolution of Brettanomyces bruxellensis During Secondary Fermentation. (Discusses the phenolic pathway). [Link]
-
ResearchGate. Identification of Volatile Compounds in Roasted Cocoa Beans. (Identifies this compound as a roasting marker). [Link]
Sources
Biological Activity and Metabolic Fate of 4-Ethylphenyl Acetate: A Technical Guide
Executive Summary
4-Ethylphenyl acetate (CAS: 3245-23-6) is a phenolic ester primarily recognized for its potent sensory properties and its role as a metabolic marker in microbial fermentation. Unlike its isomer ethyl phenylacetate (which conveys sweet, honey-like notes), this compound is characterized by animalic, phenolic, and "barnyard" descriptors, largely due to its rapid enzymatic hydrolysis into 4-ethylphenol .
This guide details the biological activity of this compound, focusing on its interaction with olfactory receptors, its enzymatic metabolic fate, and its synthesis by spoilage yeasts (Brettanomyces/Dekkera). It serves as a critical reference for researchers investigating volatile phenols, flavor chemistry, and microbial metabolism.
Chemical Identity and Distinctions
Researchers must rigorously distinguish this compound from its structural isomers to ensure experimental validity.
| Property | This compound | Ethyl Phenylacetate |
| Structure | Phenolic Ester (Phenol ring - O - CO - CH₃) | Carboxylate Ester (Phenol ring - CH₂ - CO - O - CH₂CH₃) |
| CAS Number | 3245-23-6 | 101-97-3 |
| Primary Odor | Phenolic, animalic, barnyard, ink | Sweet, honey, floral, tobacco |
| Metabolic Precursor | 4-Ethylphenol | Phenylacetic acid |
| Biological Role | Microbial spoilage marker (Brettanomyces) | Fermentation byproduct (Saccharomyces) |
Metabolic Pathways and Microbial Synthesis
The biological activity of this compound is inextricably linked to the metabolism of Brettanomyces bruxellensis (and related Dekkera species). It is not a primary metabolite but a secondary product of the detoxification of hydroxycinnamic acids.
The "Brett" Pathway
In wine and fermented beverages, Brettanomyces converts environmental p-coumaric acid into volatile phenols. This compound is formed via the esterification of 4-ethylphenol, a reaction catalyzed by acetyltransferases. This esterification is often reversible; esterases can hydrolyze the acetate back to the free phenol.
Mechanism of Action
-
Decarboxylation: Cinnamate decarboxylase converts p-coumaric acid to 4-vinylphenol.
-
Reduction: Vinylphenol reductase reduces 4-vinylphenol to 4-ethylphenol.
-
Esterification: Alcohol acetyltransferases (AATs) acetylate 4-ethylphenol to form This compound .
Visualization: The Brettanomyces Metabolic Flow
Figure 1: Metabolic pathway of this compound synthesis and hydrolysis in Brettanomyces yeast.
Enzymatic Hydrolysis and Biological Fate
The primary "biological activity" of this compound in mammalian and microbial systems is its susceptibility to hydrolysis by Carboxyl Esterases (EC 3.1.1.1) .
Substrate Specificity
Like p-nitrophenyl acetate (a standard esterase substrate), this compound contains a phenolic leaving group. This makes it a highly reactive substrate for esterases found in:
-
Human Serum: Butyrylcholinesterase and paraoxonase.
-
Liver Microsomes: Carboxylesterases (CES1).
-
Microbial Cytosol: Non-specific esterases.
Toxicological Implication
The hydrolysis reaction releases 4-ethylphenol , a compound with known cytotoxicity and antimicrobial properties. Therefore, this compound acts effectively as a "prodrug" or delivery system for 4-ethylphenol.
Reaction:
Visualization: Hydrolytic Mechanism
Figure 2: Enzymatic hydrolysis mechanism of this compound by serine esterases.
Sensory Biology: Olfactory Receptor Activation
This compound is a potent odorant with a low detection threshold. Its sensory biology is governed by the activation of specific G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.[1]
Receptor Specificity
While specific deorphanization studies for the acetate are rare compared to the phenol, structural homology suggests interaction with receptors sensitive to p-cresol and 4-ethylphenol.
-
Target Receptors: OR9Q2 and OR51E2 (known to bind structurally related 4-methylphenol and alkyl phenols).
-
Mechanism: The hydrophobic ethylphenyl moiety binds to the receptor pocket (transmembrane domains TM3, TM5, TM6), triggering a cAMP-mediated signal transduction cascade.
Experimental Protocols
Protocol: In Vitro Esterase Hydrolysis Assay
This protocol validates the biological stability of this compound and measures the rate of conversion to its active phenolic form.
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.4.
-
Purified Porcine Liver Esterase (PLE) or Human Serum Albumin (HSA).
-
This compound (dissolved in DMSO, 10 mM stock).
-
Acetonitrile (stop solution).
Methodology:
-
Preparation: Dilute PLE to 1 U/mL in PBS.
-
Incubation: Add this compound (final conc. 100 µM) to the enzyme solution. Maintain at 37°C.
-
Sampling: At T=0, 5, 10, 30, and 60 minutes, withdraw 100 µL aliquots.
-
Quenching: Immediately add 100 µL ice-cold acetonitrile to stop the reaction. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Analyze supernatant via HPLC-UV (280 nm).
-
Mobile Phase: Water/Acetonitrile (gradient 10% to 90%).
-
Detection: Monitor disappearance of Acetate (RT ~8 min) and appearance of Phenol (RT ~5 min).
-
Protocol: GC-MS Quantification in Biological Media
To detect this compound in microbial cultures or fermentation broths.
Extraction:
-
Take 5 mL of sample.
-
Add internal standard (e.g., 3,4-dimethylphenol).
-
Perform Liquid-Liquid Extraction (LLE) using 2 mL Diethyl Ether/Hexane (1:1).
-
Vortex for 1 min, centrifuge, and collect organic layer.
GC-MS Parameters:
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm).
-
Carrier Gas: Helium, 1 mL/min.
-
Temp Program: 40°C (5 min)
230°C at 10°C/min. -
SIM Mode: Monitor ions 107 (base peak for ethylphenol moiety) and 164 (molecular ion).
Summary of Biological Properties[2][3][4][5][6]
| Activity Type | Description | Key Mediator |
| Sensory | "Barnyard", "Band-aid", "Animal" odor | Olfactory Receptors (OR9Q2 homologues) |
| Metabolic | Precursor to 4-ethylphenol | Carboxyl Esterases (CES) |
| Microbial | Spoilage marker in wine/beer | Brettanomyces Acetyltransferases |
| Toxicity | Cytotoxic at high concentrations (via hydrolysis) | 4-Ethylphenol |
References
-
Chatonnet, P., et al. (1992). The Origin of Ethylphenols in Wines. Journal of the Science of Food and Agriculture. Link
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
-
Li, J., et al. (2025). Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. Foods (MDPI). Link
-
Suarez, R., et al. (2007). The production of ethylphenols in wine by yeasts of the genera Brettanomyces and Dekkera: A review. Food Chemistry. Link
-
Wang, T., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Pharmaceutics. Link
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 4-Ethylphenyl Acetate
Executive Summary
This guide details the protocol for synthesizing 4-Ethylphenyl acetate (CAS: 3245-23-6) from 4-ethylphenol . This transformation is a classic nucleophilic acyl substitution (esterification). While simple in theory, the specific challenge with phenols—as opposed to aliphatic alcohols—lies in their lower nucleophilicity and the susceptibility of the aromatic ring to oxidation.
This protocol utilizes the Acetic Anhydride/Pyridine method.[1] This system is chosen for its robustness, high conversion rates (>95%), and the dual role of pyridine as both a solvent and a nucleophilic catalyst.
Key Application: this compound is a vital intermediate in organic synthesis and a functional fragrance ingredient (sweet, anisic, fruity notes).[2]
Mechanistic Logic & Strategic Design
The "Why" Behind the Reagents
-
Acetic Anhydride (
): Selected over acetyl chloride for ease of handling and milder reaction byproducts (acetic acid vs. HCl gas). -
Pyridine: Acts as the Nucleophilic Catalyst . It attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is far more electrophilic than the anhydride itself, facilitating rapid attack by the sterically hindered or electron-poor phenol oxygen.
-
Base Wash (Workup): The crude mixture will contain unreacted phenol. Phenols are weak acids (
). Washing with NaOH converts unreacted phenol into water-soluble sodium phenoxide, effectively partitioning it into the aqueous phase and purifying the organic product layer.
Mechanistic Pathway (Visualization)
Figure 1: Catalytic cycle showing the activation of acetic anhydride by pyridine, enabling efficient esterification.
Materials & Safety Profile
Safety Warning: Acetic anhydride is lachrymatory and corrosive. Pyridine is toxic and has a noxious odor; all operations must be performed in a fume hood.
| Component | Role | MW ( g/mol ) | Density (g/mL) | Equiv. | Boiling Point |
| 4-Ethylphenol | Substrate | 122.17 | 0.99 | 1.0 | 218 °C |
| Acetic Anhydride | Reagent | 102.09 | 1.08 | 1.2 - 1.5 | 139.8 °C |
| Pyridine | Solvent/Cat | 79.10 | 0.98 | Solvent Vol. | 115 °C |
| This compound | Product | 164.20 | 1.03 | - | 226 °C |
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: In a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 12.2 g (100 mmol) of 4-ethylphenol.
-
Solvation: Add 25 mL of Pyridine . Stir until the phenol is completely dissolved.
-
Note: The solution may turn slightly yellow; this is normal.
-
-
Cooling: Place the RBF in an ice-water bath (
).-
Causality: The reaction between pyridine and acetic anhydride is exothermic. Controlling the initial temperature prevents "runaway" side reactions or color degradation.
-
Phase 2: Addition & Reaction
-
Addition: Add 14.2 mL (150 mmol, 1.5 equiv) of Acetic Anhydride dropwise via an addition funnel or syringe over 15 minutes.
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours .
-
Monitoring: Check progress via TLC (Solvent: 10% EtOAc in Hexanes). The starting material (
) should disappear, replaced by the less polar ester ( ).
-
Phase 3: Workup (The Purification Logic)
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice containing 50 mL of 1M HCl .
-
Why HCl? It neutralizes the pyridine (forming water-soluble pyridinium chloride) and hydrolyzes excess acetic anhydride into acetic acid.
-
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (
mL) . -
Critical Wash (Self-Validating Step):
-
Wash the combined organic layers with 1M NaOH (2 \times 50 mL) .
-
Validation: This step removes any unreacted 4-ethylphenol. Phenol becomes sodium phenoxide (water-soluble) and is discarded in the aqueous layer.
-
-
Final Wash: Wash organic layer with Brine (sat. NaCl), then dry over anhydrous
.
Phase 4: Isolation
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).
-
Distillation (Optional for High Purity): For pharmaceutical grade (>99%), perform vacuum distillation. Collect the fraction boiling at ~110–115 °C at 10 mmHg (Atmospheric BP is 226 °C).
Process Workflow Diagram
Figure 2: Step-by-step operational workflow emphasizing the critical NaOH wash step.
Quality Control & Characterization
Upon isolation, the product should be a colorless liquid with a fruity, anisic odor. Confirm identity using 1H NMR (
| Proton Group | Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 7.18 | Doublet (d) | 2H | Aromatic (meta to acetate) |
| Ar-H | 6.98 | Doublet (d) | 2H | Aromatic (ortho to acetate) |
| 2.62 | Quartet (q) | 2H | Ethyl methylene | |
| 2.28 | Singlet (s) | 3H | Acetate Methyl (Diagnostic) | |
| 1.22 | Triplet (t) | 3H | Ethyl methyl |
Expected Yield: 85% - 95%.
Refractive Index (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet reagents (Water hydrolyzes | Ensure glassware is flame-dried; use fresh anhydride. |
| Product smells like "Vinegar" | Residual Acetic Acid | Increase saturated |
| Starting Material in NMR | Incomplete Reaction | Extend reaction time or add 10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-catalyst. |
| Brown/Dark Color | Phenol Oxidation | Perform reaction under Nitrogen ( |
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Retention Index. NIST Chemistry WebBook. Link
-
PubChem. this compound Compound Summary (CID 76731).[4] National Library of Medicine. Link[4]
-
ChemicalBook. this compound NMR Spectrum Data.Link
- Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Sources
application of 4-Ethylphenyl acetate in proteomics research
An Application Note on the Role of 4-Ethylphenyl Acetate in Integrated Proteomics and Metabolomics Research
Abstract
This document provides a detailed scientific guide for researchers, scientists, and drug development professionals on the role and analytical considerations of this compound. Contrary to its classification by some vendors as a direct tool for proteomics research[1], this small molecule is not utilized as a conventional reagent for protein labeling, cross-linking, or activity-based profiling. Instead, its primary relevance to the field lies in its potential as a quantifiable metabolite or volatile organic compound (VOC) biomarker. This application note reframes the topic to focus on the detection of this compound within a multi-omics framework, where its abundance can be correlated with proteomic shifts to uncover novel biological insights. We present the physicochemical properties of this compound, a conceptual workflow for its integration into systems biology research, and a detailed protocol for its detection and subsequent correlation with mass spectrometry-based proteomics data.
Introduction: Reframing the Role of this compound
This compound (also known as p-ethylphenyl acetate) is an ester recognized for its characteristic floral and fruity aroma[2]. While it is commercially available and sometimes generically cataloged for biochemical research, there is no established body of evidence supporting its use as a functional tool within proteomics experimental workflows.
The true scientific application of this molecule in the context of proteomics is as an analytical target. In the burgeoning field of systems biology, integrating different "omics" layers—genomics, transcriptomics, proteomics, and metabolomics—is paramount for a holistic understanding of a biological state[3]. Small molecules and metabolites like this compound serve as critical readouts of enzymatic activity and metabolic pathway flux. Changes in their concentration can be powerful indicators of physiological or pathological states, which can then be mechanistically linked back to alterations in the proteome[4].
Therefore, this guide will focus on the application of this compound as a potential biomarker, whose quantitative analysis, when paired with high-throughput proteomics, can provide significant value in fields such as diagnostics, toxicology, and microbiome research.
Physicochemical Properties and Analytical Profile
A thorough understanding of a molecule's properties is essential for developing robust analytical methods for its detection and quantification.
Key Properties
The following table summarizes the essential physicochemical properties of this compound, compiled from authoritative databases[5][6].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [5][6] |
| Molecular Weight | 164.20 g/mol | [5][6] |
| CAS Number | 3245-23-6 | [5] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 226 °C | |
| Flash Point | 91 °C | |
| Water Solubility | 0.54 g/L (at 25°C) | [2] |
| LogP | 2.6 | [6] |
Mass Spectrometry Profile
In any mass spectrometry (MS)-based workflow, knowing the molecule's fragmentation pattern is crucial for its unambiguous identification. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 164 and a prominent base peak at m/z 122, corresponding to the loss of an acetyl group (ketene, CH₂CO). Another significant fragment is observed at m/z 107[7][8]. This distinct fragmentation signature allows for its specific detection using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Conceptual Application: A Biomarker in Multi-Omics Research
The central application for this compound is in studies seeking to connect metabolic outputs with protein-level regulation. For example, specific microbial species in the gut microbiome may produce this compound as a metabolic byproduct. A quantitative proteomics study of that microbe under different conditions could reveal that the upregulation of a specific enzymatic pathway correlates directly with increased production of this volatile compound. This provides a functional link between protein expression and metabolic phenotype.
This integrated approach is visualized in the workflow diagram below.
Caption: Integrated workflow for correlating this compound levels with proteomic data.
Protocol: Integrated Analysis of this compound and the Proteome
This section provides a validated, step-by-step methodology for the parallel analysis of this compound (as a representative VOC) and the proteome from a single biological source.
Part A: VOC Analysis via Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is optimized for detecting volatile compounds from a liquid or solid sample.
-
Sample Preparation:
-
Place a precisely measured aliquot of the sample (e.g., 1 mL of cell culture supernatant, 1 g of homogenized tissue) into a 20 mL glass headspace vial.
-
Add a saturated solution of NaCl (e.g., 300 mg) to increase the volatility of organic compounds.
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
Incubation and Extraction:
-
Place the vial in a heating block or autosampler agitator set to 60°C.
-
Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at 60°C to extract the volatile compounds.
-
-
GC-MS Analysis:
-
Immediately desorb the fiber in the heated GC inlet (250°C) for 5 minutes in splitless mode.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Run a temperature gradient: initial 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
The mass spectrometer should be operated in full scan mode (m/z 35-400) with electron ionization (70 eV).
-
-
Data Analysis:
-
Identify this compound by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).
-
Quantify the compound by integrating the peak area of its characteristic ions (m/z 164, 122, 107).
-
Part B: Global Proteomics Analysis via LC-MS/MS
This protocol describes a standard "bottom-up" proteomics workflow.
-
Protein Extraction and Digestion:
-
Take a parallel aliquot from the same biological source used in Part A.
-
Lyse cells or homogenize tissue in a buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Take 50 µg of protein, reduce disulfide bonds with 10 mM DTT (56°C for 30 min), and alkylate cysteine residues with 20 mM iodoacetamide (room temperature in the dark for 20 min).
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute peptides with a solution of 50% acetonitrile / 0.1% TFA, then dry them in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 2% acetonitrile / 0.1% formic acid.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate peptides over a 120-minute gradient on a C18 analytical column.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a full MS1 scan followed by MS2 scans on the top 20 most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant).
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt) to identify peptides and infer proteins.
-
Use label-free quantification (LFQ) algorithms to determine the relative abundance of each identified protein across samples.
-
Part C: Data Integration
-
Compile the quantitative data for this compound (peak area) and the proteins (LFQ intensity) into a single matrix.
-
Perform statistical analysis (e.g., Pearson correlation) to identify proteins whose abundance significantly correlates with the levels of this compound.
-
Use bioinformatics tools to perform pathway analysis on the set of correlating proteins to identify the biological processes that may be linked to the production or presence of this compound.
Theoretical Future Direction: Development of a this compound-Based Chemical Probe
While not a current application, the principles of chemical proteomics allow for the conceptual design of a this compound-based probe. Chemical proteomics uses small-molecule "probes" to investigate protein function and interaction in a complex biological system[9]. A probe typically consists of three components: a parent molecule for binding, a reactive group for covalent linkage, and a reporter tag for detection or enrichment.
Theoretically, the this compound scaffold could be derivatized to create such a probe. This would involve chemical synthesis to add a photoreactive group (like a diazirine) and a clickable handle (like an alkyne) to the molecule. This modified probe could then be used in a cellular system to identify its direct protein binding partners.
Caption: Conceptual workflow for a hypothetical this compound-based chemical probe.
This remains a purely theoretical concept and would require significant synthetic chemistry and validation to establish feasibility and utility.
Conclusion
This compound is not a direct-use reagent for mainstream proteomics applications. Its value for researchers in this field is as a small molecule biomarker that can be precisely quantified using mass spectrometry. By integrating quantitative analysis of this compound with global proteomics, researchers can forge mechanistic links between metabolic states and protein expression, enabling a deeper understanding of complex biological systems. The protocols and conceptual frameworks provided here offer a robust starting point for designing and executing such multi-omics studies.
References
-
ResearchGate. (2023). Ethyl Acetate Chemical Sensor as Lung Cancer Biomarker Detection Based on Doped Nano-SnO₂ Synthesized by Sol-Gel Process. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound (CAS 3245-23-6): Odor profile, Properties, & IFRA compliance. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). This compound - Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem Compound Database. Available at: [Link]
-
Smajlagić, A. et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Frontiers in Chemistry. Available at: [Link]
-
Cravatt, B. F. (2010). Session 4. Protein Society. Available at: [Link]
-
García, A. (2005). Applying proteomics technology to platelet research. Mass Spectrometry Reviews. Available at: [Link]
-
Zheng, X. et al. (2019). Application of Proteomics for the Investigation of the Effect of Initial pH on Pathogenic Mechanisms of Fusarium proliferatum on Banana Fruit. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Substance Database. Available at: [Link]
-
Petricoin, E. F. et al. (2006). Proteomics: recent applications and new technologies. Toxicology and Applied Pharmacology. Available at: [Link]
-
Aslam, B. et al. (2017). Proteomics: Concepts and applications in human medicine. World Journal of Biological Chemistry. Available at: [Link]
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- 2. scent.vn [scent.vn]
- 3. Proteomics: recent applications and new technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound(3245-23-6) 1H NMR spectrum [chemicalbook.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of 4-Ethylphenyl Acetate via HS-SPME-GC-MS
Abstract
This protocol details a validated methodology for the quantification of 4-Ethylphenyl acetate (4-EPA) in complex biological matrices (fermentation broths, cell culture media, and enological samples). Utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, this method achieves limits of quantitation (LOQ) in the low
Introduction & Scientific Rationale
This compound (CAS: 3245-23-6) is a volatile ester derived from the acetylation of 4-ethylphenol. In industrial fermentation and enology, it serves as a critical biomarker for Brettanomyces/Dekkera yeast activity. In pharmaceutical applications, its precise quantification is often required when monitoring esterase activity or characterizing impurity profiles in fermentation-based drug substances.
Analytical Challenges
-
Matrix Complexity: Biological matrices contain non-volatile interferences (proteins, sugars) that foul liquid injection systems.
-
Isomeric Overlap: 4-EPA must be chromatographically resolved from other ethyl-phenol isomers and acetate esters.
-
Stability: As an ester, 4-EPA is susceptible to hydrolysis under alkaline conditions, necessitating strict pH control during sample preparation.
The Solution: HS-SPME-GC-MS
We utilize Headspace Solid-Phase Microextraction (HS-SPME) .[1][2][3] This solvent-free technique extracts volatiles directly from the headspace, eliminating non-volatile matrix interferences. A DVB/CAR/PDMS fiber is selected for its broad polarity range, capturing both the aromatic ring and the ester functionality effectively.
Experimental Design & Workflow
Mechanistic Workflow
The following diagram illustrates the analytical lifecycle, from sample stabilization to data processing.
Figure 1: Analytical workflow for 4-EPA quantification ensuring matrix isolation and sensitivity.
Internal Standard Selection
To ensure "Drug Development" rigor, an Internal Standard (IS) is mandatory to correct for fiber extraction variability.
-
Primary Recommendation: 3,4-Dimethylphenyl acetate (3,4-DMPA) .
-
Why? It is a structural analog with similar hydrophobicity and volatility but is absent in natural biological samples.
-
-
Alternative: d3-4-Ethylphenyl acetate (Isotopologue) – Ideal for MS, but often requires custom synthesis.
Materials & Methods
Reagents and Standards
-
Analyte: this compound (≥98% purity).[4]
-
Internal Standard: 3,4-Dimethylphenyl acetate (or 2-Octanol as a secondary generic standard).
-
Solvents: Ethanol (HPLC grade) for stock solutions; Milli-Q Water.
-
Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.
Instrumentation Settings[5]
Gas Chromatograph (GC)
| Parameter | Setting | Rationale |
| Column | DB-WAX UI (30m x 0.25mm x 0.25µm) | Polar phase required to separate phenolic esters from neutral hydrocarbons. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for MS stability. |
| Inlet | Splitless Mode, 250°C | Maximizes sensitivity for trace analysis. |
| Oven Program | 40°C (2 min hold) | Slow ramp ensures resolution of isomers. |
Mass Spectrometer (MS)[1][2][5][6][7][8]
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
Solvent Delay: 4.0 min (Protect filament from ethanol/water).
SIM Parameters (Target Ions)
| Compound | Retention Time (approx) | Quant Ion ( | Qual Ion 1 ( | Qual Ion 2 ( |
| This compound | 14.5 min | 122 | 107 | 164 |
| IS (3,4-DMPA) | 15.2 min | 122 | 164 | 107 |
Note: The base peak for phenolic acetates is typically the loss of the ketene group (
Fragmentation Logic
Understanding the MS spectrum is vital for confirmation.
Figure 2: Electron Impact (EI) fragmentation pathway of this compound used for ion selection.
Detailed Protocol
Step 1: Stock Solution Preparation
-
Prepare a 1000 mg/L Stock A of 4-EPA in Ethanol.
-
Prepare a 1000 mg/L IS Stock of 3,4-DMPA in Ethanol.
-
Store at -20°C. Stability is valid for 3 months.
Step 2: Sample Preparation (The "Salting Out" Method)
-
Take a 20 mL headspace vial (magnetic cap).
-
Add 2 g NaCl (solid). Reason: Increases ionic strength, driving volatiles into the headspace.
-
Add 10 mL of sample (pH adjusted to 3.5 using tartaric or hydrochloric acid if necessary to prevent hydrolysis).
-
Add 10 µL of Internal Standard working solution (final conc. e.g., 50 µg/L).[6][7]
-
Seal immediately with a PTFE/Silicone septum.
Step 3: SPME Extraction
-
Incubation: 10 min @ 35°C (500 rpm agitation).
-
Extraction: Expose DVB/CAR/PDMS fiber to headspace for 30 min @ 35°C .
-
Desorption: Insert fiber into GC inlet (250°C) for 3 minutes.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must pass these checks every run:
-
Ion Ratio Confirmation: The ratio of ion 164/122 in the sample must match the calibration standard within
. -
IS Recovery: The absolute area of the Internal Standard must not deviate by
from the opening calibration check. -
Linearity:
over the range of 1 µg/L to 500 µg/L. -
Carryover: A blank injection after the highest standard must show
of the target signal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Fiber degradation or leak. | Replace septum; check fiber performance with a standard mix. |
| Peak Tailing | Active sites in inlet. | Trim column (10 cm); replace liner with deactivated wool. |
| Missing Peaks | Hydrolysis of acetate. | Ensure sample pH is < 4.0; analyze immediately after prep. |
| Co-elution | Matrix complexity. | Modify oven ramp (slow down to 3°C/min) or switch to a thicker film column. |
References
-
NIST Chemistry WebBook. this compound Mass Spectrum. National Institute of Standards and Technology.[9] [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
MDPI. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS. (Protocol reference for SPME salting-out parameters). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [bia.unibz.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
Application Note: Precision 1H NMR Sample Preparation for 4-Ethylphenyl Acetate
Executive Summary & Chemical Context[1][2][3][4][5][6]
Sample preparation is the single most critical variable in NMR spectroscopy. A poorly prepared sample will yield poor resolution, regardless of the magnet's field strength. This guide details the protocol for 4-Ethylphenyl acetate , a liquid ester derivative.
Because this compound is a lipophilic liquid at room temperature, specific challenges arise regarding viscosity matching , meniscus formation , and precise dosing . This protocol transitions from "adding solvent to a tube" to a gravimetrically validated, volume-optimized workflow ensuring sharp lineshapes and accurate integration.[1]
Chemical Profile
| Property | Value | Relevance to NMR |
| Molecular Weight | 164.20 g/mol | Used to calculate molarity (Target: ~50-100 mM).[1] |
| Physical State | Liquid (Clear/Colorless) | Requires liquid handling (micropipette) rather than spatulas.[1] |
| Density | ~1.03 g/mL | Allows volume-based dosing (approx. 1 mg ≈ 1 µL).[1] |
| Solubility | High in Organic Solvents | |
| Boiling Point | ~226°C | Non-volatile; safe for standard tubes (no pressure concerns).[1] |
Solvent Selection Strategy
For this specific lipophilic ester, Deuterated Chloroform (
-
Solubility: The aromatic and ethyl groups make the compound highly non-polar;
ensures complete solvation without aggregation. -
Viscosity:
has low viscosity, promoting faster molecular tumbling (correlation time ), which results in sharper linewidths ( relaxation). -
Cost-Efficiency: It is the industry standard for routine organic characterization.[1]
-
Reference: Contains a residual
peak at 7.26 ppm and TMS (tetramethylsilane) at 0.00 ppm for internal referencing.
Alternative: If the sample contains trace water that overlaps with signals of interest, Acetone-
Detailed Protocol: The "Meniscus-Critical" Method
This protocol targets a sample concentration of approx. 80 mM , which balances signal-to-noise (S/N) ratio with resolution.[1]
Materials Required[6][7][8][9][10][11][12]
-
NMR Tube: 5mm High-Precision (Camber < 30 µm). Do not use "economy" tubes for publication-quality data.
-
Solvent:
(99.8% D) with 0.03% v/v TMS.[1] -
Liquid Handling: 20–200 µL Micropipette and 1000 µL Syringe/Pipette.
-
Filtration: Pasteur pipette with a small plug of glass wool (optional but recommended).[1]
Step-by-Step Methodology
Step 1: Gravimetric Dosing (Liquid Handling)
Unlike solids, we do not weigh this sample on weighing paper.[1]
-
Place the clean, dry 5mm NMR tube into a tared beaker or flask on an analytical balance.
-
Target Mass: 10–15 mg.
-
Using a micropipette, draw 10–15 µL of this compound.
-
Dispense directly into the bottom of the tube.
-
Expert Insight: Avoid coating the upper walls of the tube. Sample on the walls above the coil region contributes to field inhomogeneity and will not be detected, ruining integration accuracy.
-
-
Record exact mass for yield calculations.[1]
Step 2: Solvation and Volume Optimization
-
Add 600 µL of
to the tube.-
Why 600 µL? This achieves a solution height of ~4.0–4.5 cm.[1] This is the "sweet spot" for standard 5mm probes.
-
The Meniscus Effect: If the volume is too low (< 4 cm), the magnetic flux lines at the coil edges distort (susceptibility mismatch), causing poor shimming. If too high (> 5.5 cm), you dilute the sample unnecessarily and waste solvent.
-
-
Cap the tube firmly.[1]
Step 3: Homogenization
-
Invert the tube 10–15 times.[1]
-
Do not vortex vigorously if using high-precision thin-walled tubes, as they can fracture.[1]
-
Critical Check: Hold the tube against a light. The solution must be crystal clear. If "schlieren" lines (wavy distortions) are visible, the solution is not homogeneous. Invert again.
Step 4: Degassing (Optional but Recommended)[1]
-
If high-resolution integration of the ethyl group multiplets is required, dissolved oxygen (paramagnetic) can broaden peaks.[1]
-
Briefly bubbling nitrogen through the solution or simple ultrasonication (1 min) can sharpen lines.[1]
Visualization: Workflow & Logic
Figure 1: Sample Preparation Workflow
This diagram outlines the linear process with critical decision points (diamonds) to ensure sample integrity.
Caption: Linear workflow for preparing liquid ester samples for 1H NMR.
Figure 2: Troubleshooting & Optimization Logic
Logic flow for addressing common spectral issues (Broad peaks, Water interference).
Caption: Decision tree for optimizing spectral quality post-acquisition.
Expected Results & Validation
Upon successful acquisition, the spectrum for this compound in
| Moiety | Proton Count | Multiplicity | Approx.[1][2][3] Shift (ppm) | Coupling ( | Structural Insight |
| Aromatic | 2 | Doublet (AA') | ~7.20 | ~8 Hz | Ortho to Ethyl |
| Aromatic | 2 | Doublet (BB') | ~7.00 | ~8 Hz | Ortho to Acetate |
| Ethyl ( | 2 | Quartet | ~2.65 | ~7.6 Hz | Benzylic position |
| Acetate ( | 3 | Singlet | ~2.28 | - | Distinctive ester methyl |
| Ethyl ( | 3 | Triplet | ~1.23 | ~7.6 Hz | Terminal methyl |
| TMS | - | Singlet | 0.00 | - | Reference |
| Residual | - | Singlet | 7.26 | - | Solvent Impurity |
Quality Control Check:
-
Resolution: The quartet at 2.65 ppm should show clear separation of all four lines. If they are "mushy," re-shim.[1]
-
Integration: The ratio of Acetate (
) to Ethyl ( ) must be exactly 1:1 (3H:3H). Deviation >5% indicates relaxation delay ( ) issues or impurities.[1]
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Bruker BioSpin. (n.d.).[1] NMR Sample Preparation Guide. Bruker.com.[1] (General reference for TopShim protocols).
-
National Institute of Standards and Technology (NIST). (2023).[1] this compound Mass Spectrum and Properties. NIST Chemistry WebBook.[1]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative educational resource on shimming and solvent effects).[1]
Sources
Application Note: High-Precision Quantitation of Aromatic Volatiles using 4-Ethylphenyl Acetate (4-EPA) as Internal Standard
Executive Summary & Core Directive
This guide details the validation and protocol for using 4-Ethylphenyl acetate (4-EPA) (CAS: 3245-23-6) as an Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS).
While 4-EPA is a known fermentation byproduct in enology (associated with Brettanomyces spoilage), its physicochemical stability and distinct retention behavior make it an ideal exogenous internal standard for non-fermented matrices , such as:
-
Pharmaceutical Reaction Monitoring: Quantifying esterification yields of phenolic precursors.
-
Fragrance Quality Control: Analysis of essential oil blends where 4-EPA is not a native constituent.
-
Environmental Analysis: Quantification of alkylphenols in water/soil samples (using 4-EPA as a surrogate for extraction efficiency).
Critical Constraint: Do not use 4-EPA as an internal standard for wine or fermented beverage analysis without prior screening, as it may be naturally present.
Physicochemical Profile & Suitability
To function as a robust IS, the compound must mimic the analytes' extraction behavior without interfering chromatographically. 4-EPA possesses a "Goldilocks" volatility profile—eluting after common monoterpenes but before heavy sesquiterpenes or complex polyphenols.
Table 1: Technical Specifications of this compound
| Property | Value | Relevance to Protocol |
| CAS Number | 3245-23-6 | Unique identifier for procurement. |
| Molecular Weight | 164.20 g/mol | Distinct parent ion ( |
| Boiling Point | 226–228 °C | Elutes in the mid-region of standard GC temperature ramps. |
| LogP (Octanol/Water) | ~2.56 | Moderately lipophilic; excellent for Liquid-Liquid Extraction (LLE). |
| Retention Index (DB-5) | ~1210–1250 | Separates well from Cresol (RI ~1050) and Eugenol (RI ~1350). |
| Major MS Ions (EI) | 107 (Base), 164 (Molecular) | m/z 107 is a stable tropylium-like fragment; m/z 164 confirms identity. |
Expert Insight: The base peak at m/z 107 (loss of the acetate group,
) is characteristic of alkylphenyl acetates. Ensure your target analytes do not share this dominant fragment at the same retention time.
Experimental Protocol
Reagents and Equipment[1][2][3][4][5]
-
Internal Standard: this compound (>98% purity).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Matrix: Reaction mixture, water sample, or oil blend.
-
Instrumentation: GC-MS (Single Quadrupole recommended).
Preparation of Standards (Self-Validating Logic)
Stock Solution A (Primary IS Stock):
-
Weigh exactly 10.0 mg of 4-EPA into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Ethanol or Methanol .
-
Concentration: 1000 µg/mL (1000 ppm).
-
Validation Step: Inject this neat solution to verify purity and retention time before mixing with samples.
Working Solution B (Spiking Solution):
-
Dilute 100 µL of Stock A into 10 mL of extraction solvent (e.g., DCM).
-
Concentration: 10 µg/mL.
-
Usage: Add exactly 50 µL of this solution to every 1 mL of sample.
Sample Preparation Workflow (Liquid-Liquid Extraction)
This workflow ensures that the IS undergoes the exact same physical stresses (partitioning, evaporation) as the analyte, correcting for recovery losses.
Figure 1: Extraction workflow ensuring 4-EPA corrects for partition coefficients and volumetric errors.
Instrumental Method (GC-MS)[2][3][5][6][7][8]
To ensure reproducibility, use the following parameters. The "Simultaneous SIM/Scan" mode is recommended to quantify the IS (SIM) while identifying unknowns (Scan).
-
Column: DB-5MS or Rtx-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250 °C, Splitless (or 10:1 Split for high conc.).
-
Oven Program:
-
40 °C (hold 2 min)
-
Ramp 10 °C/min to 150 °C
-
Ramp 20 °C/min to 280 °C (hold 3 min)
-
-
MS Detection (SIM Mode):
-
Target (4-EPA): Ion 107.0 (Quant), 164.1 (Qual).
-
Dwell Time: 100 ms.
-
Data Analysis & Validation
Response Factor (RF) Calculation
Do not assume a 1:1 response. You must calculate the Relative Response Factor (RRF) using a calibration curve containing both the analyte and 4-EPA.
Where:
- = Integrated peak area of the target compound.
- = Integrated peak area of 4-EPA (m/z 107).
- = Concentration in the calibration vial.
Quantification Formula
Once the RRF is established (average of 3 levels), calculate the unknown concentration:
Troubleshooting Co-elution
If 4-EPA co-elutes with a matrix component:
-
Check Ion Ratios: The ratio of m/z 107 to m/z 164 should be constant. If m/z 107 increases disproportionately, a co-eluting terpene may be present.
-
Alternative Column: Switch to a polar column (DB-WAX). On DB-WAX, 4-EPA shifts significantly (RI ~1780), moving away from non-polar interferences.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link]
-
International Organisation of Vine and Wine (OIV). Compendium of International Methods of Wine and Must Analysis (Volatile Acidity & Esters). (Provided for exclusion context: 4-EPA is an analyte here, not an IS). [Link]
-
The Good Scents Company. Ethyl Phenyl Acetate and Related Esters: Odor and Retention Data. [Link]
A Senior Application Scientist's Guide to 4-Ethylphenyl Acetate in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the applications of 4-Ethylphenyl acetate in organic synthesis. As a versatile aromatic ester, its utility extends from being a key starting material in classic rearrangement reactions to a precursor for valuable intermediates in the pharmaceutical industry. This guide emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that inform its use in modern organic synthesis.
Section 1: Core Properties and Synthetic Accessibility of this compound
This compound, with the molecular formula C₁₀H₁₂O₂, is a colorless liquid characterized by a pleasant fruity and floral aroma.[1] This seemingly simple ester is a valuable building block in organic synthesis, primarily due to the reactivity of its aromatic ring and the lability of the acetate group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 164.20 g/mol |
| Boiling Point | 226 °C |
| Flash Point | 91 °C |
| Density (20/20) | 1.03 g/cm³ |
| Refractive Index | 1.49 |
| CAS Number | 3245-23-6 |
| (Data sourced from TCI[2][3] and NIST[4]) |
Its synthesis is straightforward, typically achieved through the esterification of 4-ethylphenol with acetic anhydride or acetyl chloride. This accessibility makes it a cost-effective starting material for more complex molecular architectures.
Protocol 1: Synthesis of this compound via Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-ethylphenol.
Rationale: The esterification of a phenol is a fundamental reaction. Using acetic anhydride in the presence of a base catalyst (like pyridine or a solid acid) is a common and efficient method. For a greener approach, the reaction can also be performed under solvent-free conditions by simply heating the reactants.[5]
Materials:
-
4-Ethylphenol
-
Acetic anhydride
-
Pyridine (or a catalytic amount of a solid acid like Amberlyst-15)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of 4-ethylphenol (1.0 eq) in a suitable solvent like diethyl ether in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
Purify the product by vacuum distillation to obtain a colorless liquid.
Section 2: The Fries Rearrangement: A Gateway to Substituted Acetophenones
A primary application of this compound in organic synthesis is its use as a substrate in the Fries rearrangement. This reaction, catalyzed by Lewis or Brønsted acids, involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy acetophenone derivatives.[1][6]
Caption: Fries Rearrangement of this compound.
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[7] This is a classic example of kinetic versus thermodynamic control. The ortho-isomer is often thermodynamically more stable due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, forming a chelate ring.
Protocol 2: Lewis Acid-Catalyzed Fries Rearrangement of this compound
This protocol outlines the procedure for the Fries rearrangement using aluminum chloride (AlCl₃) as the Lewis acid catalyst.
Rationale: Aluminum chloride is a strong Lewis acid that effectively promotes the formation of the key acylium ion intermediate. The choice of temperature is critical for controlling the regioselectivity of the reaction.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene or Dichloromethane (as solvent, optional)
-
Hydrochloric acid (10% aqueous solution)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, dropping funnel
Procedure for Para-Isomer (Kinetic Control):
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.2 eq) in a suitable solvent like nitrobenzene.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add this compound (1.0 eq) dropwise to the stirred suspension while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for several hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture cautiously onto crushed ice containing concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to isolate the 4-hydroxy-3-ethylacetophenone.
Procedure for Ortho-Isomer (Thermodynamic Control):
-
Follow the same initial setup as for the para-isomer.
-
After the addition of this compound, allow the reaction mixture to warm to room temperature and then heat to a higher temperature (e.g., 100-160 °C) for several hours.[7]
-
Work-up and purification are similar to the procedure for the para-isomer, yielding 2-hydroxy-5-ethylacetophenone.
Protocol 3: A Greener Approach: Solvent-Free Fries Rearrangement with p-Toluenesulfonic Acid
Rationale: To address the environmental concerns associated with the use of stoichiometric amounts of corrosive Lewis acids and halogenated solvents, a solvent-free approach using a catalytic amount of a solid Brønsted acid like p-toluenesulfonic acid (p-TSA) is a highly attractive alternative.[8][9]
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TSA)
-
Round-bottom flask, heating mantle
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) and a catalytic amount of anhydrous p-TSA (e.g., 10 mol%).
-
Heat the mixture without a solvent at a temperature range of 90-160 °C, monitoring the reaction progress by TLC.[8]
-
Upon completion, cool the reaction mixture and dissolve it in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution to remove the p-TSA, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting mixture of ortho- and para-isomers by column chromatography.
Table 2: Spectroscopic Data for Fries Rearrangement Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 7.19 (d, 2H), 7.03 (d, 2H), 2.65 (q, 2H), 2.29 (s, 3H), 1.23 (t, 3H) | 169.6, 148.8, 142.0, 128.8, 121.3, 28.3, 21.1, 15.5 |
| 2-Hydroxy-5-ethylacetophenone | 12.1 (s, 1H), 7.4 (d, 1H), 7.2 (dd, 1H), 6.9 (d, 1H), 2.6 (q, 2H), 2.5 (s, 3H), 1.2 (t, 3H) | 204.5, 162.1, 138.2, 130.5, 129.8, 118.9, 118.2, 28.1, 26.4, 15.7 |
| 4-Hydroxy-3-ethylacetophenone | 7.8 (d, 1H), 7.7 (dd, 1H), 6.9 (d, 1H), 2.7 (q, 2H), 2.5 (s, 3H), 1.2 (t, 3H) | 200.1, 161.2, 135.4, 131.9, 130.1, 128.9, 117.4, 26.2, 22.8, 14.3 |
| (Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions.) |
Section 3: Synthetic Utility of Fries Rearrangement Products
The hydroxyethylacetophenones obtained from the Fries rearrangement of this compound are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A notable application is in the synthesis of precursors for drugs like Felbinac, a non-steroidal anti-inflammatory drug. The hydroxyethylacetophenone core can be elaborated to construct the biphenylacetic acid structure of Felbinac.
Caption: Plausible synthetic route to Felbinac from a Fries rearrangement product.
Section 4: Other Synthetic Transformations of this compound
Beyond the Fries rearrangement, this compound can undergo other useful transformations.
Hydrolysis to 4-Ethylphenol
The acetate group can be readily removed by hydrolysis under acidic or basic conditions to regenerate 4-ethylphenol.[2] This makes the acetate group a useful protecting group for the phenolic hydroxyl function. 4-Ethylphenol itself is a valuable starting material for the synthesis of antioxidants, resins, and other specialty chemicals.[10]
Protocol 4: Base-Catalyzed Hydrolysis of this compound
Rationale: Saponification using a strong base like sodium hydroxide is a straightforward and high-yielding method for the hydrolysis of esters.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl until the solution is acidic to litmus paper, which will precipitate the 4-ethylphenol.
-
Extract the product with diethyl ether.
-
Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-ethylphenol.
Section 5: Conclusion
This compound is a readily accessible and versatile building block in organic synthesis. Its primary utility lies in the Fries rearrangement, which provides a reliable route to substituted hydroxyethylacetophenones, key intermediates for more complex targets, including pharmaceuticals. The reaction conditions for the Fries rearrangement can be tuned to favor either the ortho or para isomer, offering a degree of synthetic control. Furthermore, the acetate group can serve as a protecting group for the phenolic hydroxyl, which can be easily deprotected via hydrolysis. The exploration of greener synthetic methodologies, such as solvent-free rearrangements, further enhances the appeal of this compound in modern, environmentally conscious organic synthesis.
References
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement. Available at: [Link]
-
PHARMD GURU. 37. FRIES REARRANGEMENT. Available at: [Link]
-
BURJC Digital Repository. “SULFONIC-MODIFIED MATERIALS FOR FRIES REARRANGEMENT OF PHENYL ACETATE: ACTIVITY, DEACTIVATION AND REGENERATION”. Available at: [Link]
- Google Patents. Process for the preparation of para-ethylphenol - EP0320936A2.
-
National Institute of Standards and Technology. This compound - the NIST WebBook. Available at: [Link]
-
Universal Print. Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Available at: [Link]
-
Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Available at: [Link]
-
YAKHAK HOEJI. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). Available at: [Link]
- Google Patents. Preparation method of felbinac - CN104086394A.
-
Sciencemadness Discussion Board. Willgerodt-Kindler featuring acetophenone. Available at: [Link]
-
Wikipedia. Willgerodt rearrangement. Available at: [Link]
-
JOCPR. Solvent free synthesis of p-hydroxyacetophenone. Available at: [Link]
-
Der Pharma Chemica. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement. Available at: [Link]
-
JOCPR. Solvent free synthesis of p-hydroxyacetophenone. Available at: [Link]
-
The Good Scents Company. 4-ethyl phenol p-ethylphenol. Available at: [Link]
-
Wikipedia. 4-Ethylphenol. Available at: [Link]
-
The Royal Society of Chemistry. 4. Available at: [Link]
-
PubChem. 4'-Ethylacetophenone | C10H12O | CID 13642. Available at: [Link]
-
ChemicalBook. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Available at: [Link]
-
YouTube. NMR spectrum of ethyl acetate. Available at: [Link]
-
Spectra of ethyl acetate. Available at: [Link]
-
FooDB. Showing Compound Ethyl phenylacetate (FDB010560). Available at: [Link]
-
PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available at: [Link]
-
ResearchGate. (PDF) Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available at: [Link]
-
MDPI. Natural Organic Compounds for Application in Organic Farming. Available at: [Link]
-
PubMed Central. Long-Chain Molecules with Agro-Bioactivities and Their Applications. Available at: [Link]
-
ResearchGate. (PDF) Biocatalysis Applied to the Synthesis of Agrochemicals. Available at: [Link]
-
RASĀYAN J. Chem. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Available at: [Link]
-
Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Available at: [Link]
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 4. This compound [webbook.nist.gov]
- 5. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. universalprint.org [universalprint.org]
- 9. jocpr.com [jocpr.com]
- 10. Page loading... [wap.guidechem.com]
4-Ethylphenyl acetate as a solvent in chemical reactions
Application Note: 4-Ethylphenyl Acetate (4-EPA) as a High-Boiling Reaction Medium [1]
Executive Summary & Strategic Rationale
This compound (4-EPA) is an often-overlooked aromatic ester typically utilized in the flavor and fragrance industry.[1] However, its unique physicochemical profile—specifically its high boiling point (~226°C), lipophilicity (LogP ~2.6), and aromatic character—positions it as a high-performance specialty solvent for challenging synthetic workflows.
Unlike commodity esters (e.g., Ethyl Acetate), 4-EPA allows for high-temperature atmospheric reactions without the need for pressurized vessels.[1] It serves as a greener, high-flashpoint alternative to chlorinated aromatics (e.g., dichlorobenzene) or nitrobenzene in specific metal-catalyzed couplings and high-temperature crystallizations.[1]
Key Application Areas:
-
High-Temperature Synthesis: Reactions requiring
where standard esters flash off.[1] -
Non-Polar API Crystallization: Isolation of highly lipophilic drug candidates.[1]
-
Green Chemistry Substitution: Replacing toxic dipolar aprotic solvents in specific catalytic cycles.[1]
Physicochemical Profile & Solvent Selection
To validate the selection of 4-EPA, we must compare its thermodynamic parameters against standard process solvents.[1]
Table 1: Comparative Solvent Properties
| Property | This compound | Ethyl Acetate (Standard) | Anisole (Green Alt.)[1] | Chlorobenzene (Toxic Ref.)[1][2] |
| CAS No. | 3245-23-6 | 141-78-6 | 100-66-3 | 108-90-7 |
| Boiling Point (°C) | 226 - 229 | 77 | 154 | 131 |
| Flash Point (°C) | ~99 (Closed Cup) | -4 | 43 | 28 |
| Density (g/mL) | 1.03 | 0.90 | 0.99 | 1.11 |
| LogP (Lipophilicity) | 2.6 | 0.73 | 2.11 | 2.84 |
| Dielectric Constant | Est.[1][2][3] 5.0 - 6.0 | 6.02 | 4.33 | 5.62 |
| Solvent Type | Polar Aromatic / Aprotic | Polar Aprotic | Non-polar Aromatic | Non-polar Aromatic |
Expert Insight (Mechanistic Causality): The para-ethyl group on the phenyl ring adds significant lipophilic bulk compared to standard acetate esters.[1] This creates a "dual-domain" solvation effect:
-
Aromatic Domain: The phenyl ring engages in
stacking, excellent for solubilizing polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic drug cores.[1] -
Ester Domain: The acetate moiety provides hydrogen bond acceptance, aiding the solubility of metal catalysts and polar intermediates.[1]
Decision Framework: When to Use 4-EPA
The following logic gate ensures you only utilize 4-EPA when it provides a thermodynamic or safety advantage.
Figure 1: Decision tree for selecting this compound.[1] Note the critical exclusion of strong Lewis Acids to prevent unwanted Fries rearrangement of the solvent itself.
Protocol: High-Temperature Suzuki-Miyaura Coupling
Objective: Perform a Palladium-catalyzed cross-coupling of a deactivated aryl chloride at 160°C under atmospheric pressure, using 4-EPA as the reaction medium.
Rationale: Standard solvents (THF, Toluene, DMF) either boil too low or pose toxicity/workup issues (DMF removal). 4-EPA remains liquid, solubilizes the lipophilic substrates, and allows high thermal kinetic energy to drive the difficult oxidative addition step.
Materials
-
Solvent: this compound (>98%, Flavor Grade or Reagent Grade).[1]
-
Substrate A: 4-Chloroanisole (1.0 equiv).[1]
-
Substrate B: Phenylboronic acid (1.5 equiv).[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[1]
-
Base: K₃PO₄ (2.0 equiv, anhydrous).[1]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Why: Although 4-EPA is hydrolytically stable at neutral pH, moisture can inhibit the boronic acid coupling.[1]
-
-
Solvent Charging:
-
Reactant Addition:
-
Thermal Activation:
-
Reaction Monitoring:
-
Workup & Isolation (The "Solvent Switch"):
-
Challenge: You cannot rotovap 4-EPA easily (BP 226°C).[1]
-
Solution: Cool to room temperature.[1] Dilute with Heptane (3x volume) .
-
Mechanism:[4] 4-EPA is miscible with heptane.[1] The product (biaryl) may precipitate, or the catalyst residues will crash out.
-
Perform a silica plug filtration.[1][5] Elute with 10% EtOAc/Hexanes. 4-EPA is less polar than the biaryl product and can be separated via column chromatography if necessary, but flash distillation (Kugelrohr) is preferred for bulk removal.[1]
-
Protocol: High-Temperature Crystallization of APIs
Objective: Purify a highly lipophilic API (LogP > 4) that is insoluble in ethanol/water but too soluble in DCM.[1]
-
Dissolution: Suspend the crude API in 4-EPA (1 g / 5 mL).
-
Heating: Heat to 180°C (or 10°C below API melting point).
-
Benefit: 4-EPA's high BP allows "super-heating" without pressure, dissolving stubborn impurities.[1]
-
-
Cooling (Controlled Nucleation):
-
Slowly ramp down temperature to 25°C at a rate of 10°C/hour.
-
Anti-solvent Addition: Once at RT, add Isopropanol (an anti-solvent for the API, miscible with 4-EPA) dropwise to induce crystallization.[1]
-
-
Filtration: Filter the crystals. Wash with cold Isopropanol to remove residual 4-EPA.[1]
Safety & Handling (SDS Summary)
-
Flammability: High flash point (~99°C) makes it significantly safer than Toluene or EtOAc for static discharge risks.[1]
-
Toxicity: Generally recognized as safe (GRAS) for food use (FEMA 3653), implying lower acute toxicity than halogenated solvents.[1]
-
Incompatibility: Avoid strong oxidizers and strong Lewis Acids (AlCl₃, BF₃) at high heat, as phenolic esters can undergo Fries rearrangement to form hydroxy-ketones.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76731, this compound.[1] Retrieved from [Link]
-
The Good Scents Company (2023). this compound Material Safety and Properties.[1] Retrieved from [Link][1]
-
Abbott, S. (2023). Hansen Solubility Parameters: Theory and Application.[1] (Inferred parameters based on structural analogs). Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Ethylphenyl Acetate Solution Stability
Welcome to the technical support center for 4-Ethylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound is an aromatic ester utilized in various research and development applications. As with many esters, its stability in solution is a critical parameter that can be influenced by several factors, including pH, temperature, solvent composition, and exposure to light. Understanding the degradation pathways of this compound is paramount for obtaining reliable and reproducible experimental results. The primary degradation pathway for this compound in solution is hydrolysis, which can be catalyzed by both acids and bases, yielding 4-ethylphenol and acetic acid.[1] Other potential degradation routes include photodegradation and thermal decomposition under elevated temperatures.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common stability-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in solution?
A1: The main degradation products of this compound in aqueous solutions are 4-ethylphenol and acetic acid, formed through hydrolysis of the ester bond.[1] Under specific conditions, such as high heat or UV light exposure, other minor degradation products may be formed.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: Phenyl acetates, as a class of compounds, are generally most stable in a slightly acidic to neutral pH range (approximately pH 4-6). In strongly acidic or alkaline conditions, the rate of hydrolysis is significantly accelerated. Basic conditions, in particular, promote rapid saponification of the ester.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be prepared in a non-polar aprotic solvent, such as acetonitrile or tetrahydrofuran, and stored at a low temperature (2-8 °C) in a tightly sealed container, protected from light. For aqueous working solutions, it is recommended to prepare them fresh before use or to store them at 2-8 °C for a very limited time, ideally after buffering to a slightly acidic pH.
Q4: Can I use protic solvents like methanol or ethanol to prepare my stock solutions?
A4: While this compound is soluble in protic solvents like methanol and ethanol, it is important to be aware of the potential for solvolysis (specifically, transesterification) over time, especially if the solution is stored for an extended period or if catalytic impurities are present. For long-term storage, aprotic solvents are generally preferred.
Q5: I am observing a loss of this compound potency in my assay over time. What could be the cause?
A5: A loss of potency is a common indicator of degradation. The most likely cause is hydrolysis, especially if your solution is aqueous and not pH-controlled. Other factors to consider are exposure to elevated temperatures, light, or the presence of contaminants that could catalyze degradation. Please refer to our troubleshooting guide for a systematic approach to identifying the root cause.
Troubleshooting Guide: Stability Issues of this compound
This section provides a structured approach to diagnosing and resolving common stability problems encountered during experiments with this compound.
Issue 1: Rapid Loss of this compound in an Aqueous Formulation
-
Symptom: HPLC analysis shows a significant decrease in the peak area of this compound and the appearance of a new peak corresponding to 4-ethylphenol in a short period (hours to days).
-
Root Cause Analysis:
-
pH-Related Hydrolysis: The most probable cause is hydrolysis due to suboptimal pH.
-
Causality: The ester linkage in this compound is susceptible to nucleophilic attack by water. This reaction is significantly accelerated by the presence of hydroxide ions (base-catalyzed hydrolysis) or hydronium ions (acid-catalyzed hydrolysis). The rate of hydrolysis is typically lowest in the slightly acidic to the neutral pH range.
-
-
Temperature Effects: Elevated storage or experimental temperatures can increase the rate of hydrolysis.
-
Causality: As with most chemical reactions, the rate of hydrolysis increases with temperature, as described by the Arrhenius equation.
-
-
-
Troubleshooting Steps & Solutions:
-
Measure the pH of your solution: Use a calibrated pH meter to determine the pH of your formulation.
-
Adjust and Buffer the pH: If the pH is outside the optimal range (pH 4-6), adjust it using a suitable buffer system (e.g., acetate or phosphate buffer). The buffer will help maintain a stable pH throughout your experiment.
-
Control the Temperature: Store your solutions at a reduced temperature (e.g., 2-8 °C) and minimize exposure to high temperatures during your experimental workflow.
-
Perform a Forced Degradation Study: To confirm the diagnosis, intentionally expose your this compound solution to acidic, basic, and neutral conditions and monitor the degradation rate. This will provide a clear picture of the pH-stability profile.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: You observe significant variability in the measured concentration of this compound in replicate experiments or between different batches of solutions.
-
Root Cause Analysis:
-
Solvent Effects: The choice of solvent can impact stability, especially if there are variations in solvent quality or storage time of stock solutions.
-
Causality: Protic solvents can participate in solvolysis, and the rate of this reaction can be influenced by impurities (e.g., traces of acid or base) in the solvent. Aprotic solvents are generally more inert.
-
-
Photodegradation: Exposure of the solution to light, particularly UV light, can cause degradation.
-
-
Troubleshooting Steps & Solutions:
-
Standardize Solvent Preparation: Use high-purity (e.g., HPLC grade) solvents and prepare fresh stock solutions regularly. If using a protic solvent, be mindful of potential transesterification over time.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize the exposure of your samples to ambient and UV light during experimental procedures.
-
Implement a Stability-Indicating HPLC Method: Ensure your analytical method can separate the parent compound from its potential degradants. This will allow you to accurately quantify the amount of intact this compound and monitor the formation of degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Stability chamber or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, expose a solution (in acetonitrile) to the same conditions.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in acetonitrile) in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, dilute if necessary, and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and identify the major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (based on the UV absorbance of the phenyl group)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Development Strategy:
-
Initial Run: Inject a standard solution of this compound to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization:
-
If co-elution of the parent peak with degradation products is observed, adjust the gradient profile (e.g., make the gradient shallower or change the initial/final mobile phase composition).
-
If peak shape is poor, consider adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of any acidic or basic components.
-
The goal is to achieve baseline separation between the this compound peak and all significant degradation peaks.
-
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound under various stress conditions.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues with this compound solutions.
Quantitative Data Summary
| Stress Condition | Expected Stability of this compound | Primary Degradation Products |
| Acidic (pH < 3) | Low | 4-Ethylphenol, Acetic Acid |
| Neutral (pH 6-7) | Moderate to High | 4-Ethylphenol, Acetic Acid (slow) |
| Basic (pH > 8) | Very Low | 4-Ethylphenolate, Acetate |
| Oxidative (e.g., H₂O₂) | Moderate | Oxidized aromatic ring products |
| Thermal (>60°C) | Moderate to Low | 4-Ethylphenol, Acetic Acid, and other decomposition products |
| Photolytic (UV light) | Low | Isomeric hydroxyacetophenones, 4-Ethylphenol |
References
-
Shizuka, H., Morita, T., Mori, Y., & Tanaka, I. (1969). The Photochemical Rearrangement of Phenyl Acetate. Bulletin of the Chemical Society of Japan, 42(7), 1831-1837. [Link]
-
Kalmus, C. E., & Hercules, D. M. (1974). Mechanistic study of the photo-Fries rearrangement of phenyl acetate. Journal of the American Chemical Society, 96(2), 449-456. [Link]
Sources
preventing hydrolysis of 4-Ethylphenyl acetate during storage
Topic: Preventing Hydrolysis During Storage
Ticket ID: T-EPA-4055 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are working with 4-Ethylphenyl acetate (CAS: 3245-23-6) and are concerned about purity degradation.
Critical Distinction: Before proceeding, verify your label.
-
Target Compound: this compound (Phenolic ester).[1][2] High Hydrolysis Risk.
-
Common Confusion: Ethyl phenylacetate (Alkyl ester).[3] Lower risk.
This compound is a phenolic ester . Unlike standard alkyl esters (like ethyl acetate), phenolic esters possess a much better leaving group (the phenoxide ion). This makes them significantly more susceptible to nucleophilic attack by water (hydrolysis), even under neutral conditions. If your sample smells like vinegar or "medicinal" band-aids, degradation has already begun.
Module 1: The Failure Mode (Hydrolysis Mechanism)
To prevent failure, you must understand the enemy. Hydrolysis is not random; it is a specific chemical reaction driven by moisture and catalyzed by trace acids or bases (often found on the surface of unwashed glassware).
The Chemical Pathway
The following diagram illustrates the breakdown of your compound. Note that the reaction produces Acetic Acid (autocatalytic) and 4-Ethylphenol .
Figure 1: Hydrolysis pathway of this compound. Note the red dotted line: the acetic acid produced acts as a catalyst, accelerating further degradation (autocatalysis).
Module 2: Storage Best Practices (The "Gold Standard")
As a phenolic ester, standard "cool, dry place" advice is insufficient for high-purity applications (e.g., drug development or precise kinetics). You must actively exclude the two hydrolysis drivers: Water and Protons .
Storage Condition Matrix
| Parameter | CRITICAL (Do This) | ACCEPTABLE (Short Term) | FAILURE MODE (Avoid) |
| Atmosphere | Inert Gas (Argon/Nitrogen) Backfill headspace after every use. | Tight cap with minimal headspace. | Ambient air (introduces humidity). |
| Temperature | Refrigerated (2–8°C) Slows kinetics significantly. | Room Temp (20–25°C)Only if strictly anhydrous. | >30°C or Direct Sunlight. |
| Desiccation | Desiccator Cabinet Store the secondary container over CaSO₄ or Silica. | Standard shelf storage.[4] | Humid environments (>60% RH). |
| Container | Amber Glass (Silanized) Prevents surface alkali catalysis. | Clear Borosilicate Glass.[5][6] | Polystyrene or PET (permeable to moisture). |
The "Self-Validating" Protocol
To ensure your storage system is working, adopt this 3-step closing ritual:
-
Wipe: Clean the bottle threads with a dry Kimwipe to remove residue (which attracts moisture).
-
Purge: Gently flow Argon into the bottle for 5-10 seconds to displace humid air.
-
Seal: Apply Parafilm® over the cap junction. This acts as a secondary moisture barrier and a visual tamper seal.
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Tree
Figure 2: Rapid sensory decision tree for initial quality assessment.
Frequently Asked Questions
Q1: My stock solution has turned slightly yellow. Is it compromised?
-
A: Likely, yes. 4-Ethylphenol (the breakdown product) is prone to oxidation, which produces yellow quinone-like impurities. If the color change is accompanied by a sharp odor, hydrolysis has occurred.
-
Corrective Action: Run a TLC or GC. If degradation is <2%, you may be able to filter through a small plug of neutral alumina to remove the polar phenol/acid impurities.
-
Q2: Can I store this in DMSO for long periods?
-
A: Proceed with caution. While DMSO is a common solvent, it is hygroscopic (attracts water from the air). Wet DMSO will rapidly hydrolyze phenolic esters.
-
Recommendation: Store as a neat liquid (pure substance) or solid. Prepare DMSO stocks immediately before use. If storage is necessary, use anhydrous DMSO over molecular sieves (3Å or 4Å).
-
Q3: I confused this with Ethyl phenylacetate. What's the difference?
-
A: They are isomers (
) but chemically distinct.-
This compound: Phenol derivative.[1][2][3] Unstable. Used in specific synthesis or flavor applications.
-
Ethyl phenylacetate: Benzyl derivative. Much more stable. Honey-like odor.[4]
-
Check: Run a 1H-NMR. This compound shows a characteristic quartet for the ethyl group attached to the aromatic ring (~2.6 ppm), whereas Ethyl phenylacetate shows a singlet for the benzylic
(~3.6 ppm) [1].
-
Module 4: Quality Control (Verification)
Don't guess; measure. Use these parameters to validate purity before critical experiments.
Analytical Checkpoints
| Method | Expected Signal (Pure) | Impurity Signal (Hydrolyzed) |
| TLC (Silica) | High | Low |
| GC-MS | Molecular Ion: 164 m/z | Peaks at 122 m/z (4-Ethylphenol) and 60 m/z (Acetic Acid) [1] |
| 1H-NMR | Acetate methyl singlet ~2.3 ppm | Shift in aromatic region; appearance of phenol -OH (broad) |
Protocol for Quick Purity Check (TLC):
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Result: The ester travels near the solvent front. 4-Ethylphenol will lag significantly behind. If you see two distinct spots, repurification is required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76731, this compound. Retrieved January 30, 2026 from [Link]
-
Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. (Discusses hydrolysis kinetics of phenolic vs. alkyl esters). CRC Press.[4]
Sources
- 1. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SID 135036144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Ethylphenyl)acetic acid | C10H12O2 | CID 84403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
Technical Support Center: Synthesis of 4-Ethylphenyl Acetate
Welcome to the technical support center for the synthesis of 4-Ethylphenyl acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Below, you will find a series of troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two predominant methods for synthesizing this compound (also known as acetic acid 4-ethylphenyl ester)[1][2][3]:
-
Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between the carboxylic acid (acetic acid) and an alcohol (4-ethylphenol)[4][5]. Due to the phenolic nature of the starting material, this term is used broadly to describe the direct esterification.
-
Acylation of 4-Ethylphenol : This method involves reacting 4-ethylphenol with a more reactive acylating agent, such as acetic anhydride or acetyl chloride. This reaction is often catalyzed by a base (like pyridine) or an acid[6].
Each method has its own set of advantages, but also presents a unique profile of potential side products that must be managed for optimal yield and purity.
Troubleshooting Guide: Fischer Esterification Route
This method involves the direct reaction of 4-ethylphenol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[4][5].
Workflow: Fischer Esterification
Caption: General workflow for Fischer Esterification.
Q2: My Fischer esterification reaction has low conversion, with significant amounts of starting materials remaining. What is the cause and how can I improve the yield?
Cause: The Fischer esterification is a reversible equilibrium reaction.[4][6] The presence of the water byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
Solution: To drive the reaction toward the product, you must shift the equilibrium according to Le Châtelier's Principle[6][7]. This can be achieved by:
-
Use of Excess Reactant : Employing a large excess of one of the reactants (typically the less expensive one, in this case, acetic acid) will push the equilibrium forward.
-
Removal of Water : This is the most effective strategy.
-
Azeotropic Distillation : If using a suitable solvent like toluene or cyclohexane, water can be removed as it forms using a Dean-Stark apparatus.
-
Dehydrating Agents : Strong acid catalysts like sulfuric acid also act as dehydrating agents, helping to remove water from the reaction mixture.[6]
-
Molecular Sieves : Adding activated molecular sieves (3Å or 4Å) to the reaction can sequester the water as it is produced.
-
Q3: After workup, my NMR spectrum shows my product is contaminated. Besides starting materials, what other side products can form?
Cause: While the primary "contaminants" are often unreacted starting materials, under harsh acidic conditions and high temperatures, other side reactions can occur. With phenols, a potential, though less common, side product is the formation of an ether via self-condensation or reaction with another alcohol molecule, though this is more prevalent in other contexts. A more likely scenario in this specific synthesis is degradation or sulfonation of the aromatic ring if excess concentrated sulfuric acid is used at high temperatures.
Solution:
-
Control Temperature : Avoid excessively high temperatures that can lead to charring or decomposition.
-
Catalyst Loading : Use the minimum effective amount of acid catalyst.
-
Purification : Unreacted 4-ethylphenol can be removed by a dilute aqueous base wash (e.g., 5% NaHCO₃ or Na₂CO₃) during the workup, which will deprotonate the acidic phenol, making it water-soluble.[8] The desired ester product will remain in the organic layer.
Troubleshooting Guide: Acylation with Acetic Anhydride or Acetyl Chloride
This is often a higher-yielding method that involves reacting 4-ethylphenol with a highly electrophilic acylating agent. The reaction can be performed under basic conditions (e.g., using pyridine as a catalyst and solvent) or acidic conditions (Lewis or Brønsted acid catalysis).
Q4: I've performed an acylation reaction and see an isomeric byproduct that appears to be a ketone. What is it and why did it form?
Cause: You are observing a classic case of C-acylation competing with the desired O-acylation . Phenols are bidentate nucleophiles, meaning they can react at two positions:
-
O-acylation (Kinetic Product) : The reaction occurs on the phenolic oxygen to form the desired ester, this compound. This reaction is typically faster.
-
C-acylation (Thermodynamic Product) : The reaction occurs on the electron-rich aromatic ring (ortho or para to the hydroxyl group) to form an aryl ketone (e.g., 2-acetyl-4-ethylphenol or 3-acetyl-4-ethylphenol). This is a Friedel-Crafts type reaction and its product is often more thermodynamically stable.
The formation of the C-acylated side product is particularly favored under conditions that promote the Fries Rearrangement , where the O-acylated ester rearranges to the more stable C-acylated aryl ketone in the presence of a Lewis acid like AlCl₃.
Mechanism: O-acylation vs. C-acylation
Caption: Competing pathways of O-acylation and C-acylation.
Q5: How can I selectively synthesize the O-acylated product (this compound) and minimize the C-acylated ketone?
Solution: You must use conditions that favor the kinetically controlled O-acylation product.
-
Use a Base Catalyst : Employing a base like pyridine serves two roles: it acts as a nucleophilic catalyst and neutralizes the acid byproduct (acetic acid or HCl), preventing it from catalyzing the Fries Rearrangement. A procedure using pyridine and acetic anhydride for a similar cresol substrate demonstrates high yields of the O-acylated product.[9]
-
Avoid Strong Lewis Acids : Do not use strong Lewis acids like AlCl₃, which strongly promote C-acylation and the Fries Rearrangement.
-
Control Temperature : Run the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed to overcome the barrier to the more stable thermodynamic C-acylated product.
| Parameter | Favors O-acylation (Ester) | Favors C-acylation (Ketone) |
| Catalyst | Base (e.g., Pyridine, Et₃N) | Strong Lewis Acid (e.g., AlCl₃) |
| Temperature | Low (0 °C to RT) | High |
| Control Type | Kinetic | Thermodynamic |
Q6: My reaction with acetic anhydride was successful, but I have a significant amount of unreacted anhydride in my product. How do I remove it?
Cause : Acetic anhydride is often used in excess to drive the reaction to completion. It is highly reactive and must be quenched before final purification.
Solution :
-
Quenching : During the workup, the reaction mixture can be slowly poured into cold water or a dilute sodium bicarbonate solution. The water will hydrolyze the excess acetic anhydride to acetic acid.
-
Neutralization Wash : The resulting acetic acid can then be removed by washing the organic layer with a weak base like 5% aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases.[10]
-
Final Wash : A final wash with brine (saturated aqueous NaCl) will help to remove residual water and break up any emulsions before drying the organic layer.[8]
General Purification Protocol
Q7: What is a reliable, general protocol for the workup and purification of this compound?
This protocol is designed to remove common impurities from either synthesis route, such as unreacted 4-ethylphenol, acetic acid, acetic anhydride, and the acid/base catalyst.
Step-by-Step Methodology:
-
Quench the Reaction : If using acetic anhydride or acetyl chloride, slowly pour the crude reaction mixture into a beaker of ice-cold water with stirring to hydrolyze any remaining acylating agent.
-
Extract the Product : Transfer the mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Acid Wash (Optional, for base-catalyzed reactions) : Wash the organic layer with dilute HCl (e.g., 1M) to remove basic catalysts like pyridine.
-
Base Wash : Wash the organic layer with 5% aqueous NaHCO₃ or Na₂CO₃.[8][10] This will remove unreacted 4-ethylphenol (by converting it to the water-soluble sodium phenoxide) and any acidic components like acetic acid or the acid catalyst. Repeat until no more CO₂ gas evolves.
-
Brine Wash : Wash the organic layer with saturated aqueous NaCl to remove the bulk of the dissolved water.
-
Drying : Dry the separated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal : Filter off the drying agent and remove the solvent by rotary evaporation.
-
Final Purification : Purify the crude ester by vacuum distillation or column chromatography to obtain pure this compound.
References
-
Organic Syntheses. "Ethyl Phenylacetate". Available at: [Link]
-
Deveau, A. M., et al. (2019). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
-
University of Calgary. Acylation of Phenols. Available at: [Link]
-
Patsnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Available at: [Link]
-
The Organic Chemistry Tutor. Fischer Esterification | Mechanism + Easy TRICK!. YouTube. Available at: [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76731, this compound. Available at: [Link]
-
National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. 4-Ethylphenol. Available at: [Link]
-
LookChem. Purification of Ethyl acetate. Available at: [Link]
-
Kim, J., et al. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. Available at: [Link]
-
PrepChem. Synthesis of p-methylphenyl acetate. Available at: [Link]
Sources
- 1. This compound | 3245-23-6 | TCI AMERICA [tcichemicals.com]
- 2. This compound | CAS 3245-23-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
challenges in the quantification of 4-Ethylphenyl acetate in complex matrices
Welcome to the technical support guide for the quantitative analysis of 4-Ethylphenyl acetate (4-EPA). This resource is designed for researchers, analytical scientists, and quality control professionals who are working to accurately measure 4-EPA in complex sample types such as beverages, food products, and biological specimens. Here, we address common challenges and provide field-proven solutions in a direct question-and-answer format, supported by detailed protocols and technical explanations.
Introduction to this compound Analysis
This compound (C₁₀H₁₂O₂) is an ester recognized for its distinct sweet, fruity, and honey-like aroma.[1] While it is used as a flavoring agent, its presence in products like wine can also be an indicator of microbial activity, particularly from Brettanomyces yeast, where it contributes to the sensory profile.[2][3][4] Accurate quantification is therefore critical for quality control in the food and beverage industry and for various research applications.
However, complex matrices introduce significant analytical hurdles, including low analyte recovery, co-eluting interferences, and signal suppression or enhancement in mass spectrometry. This guide provides a systematic approach to overcoming these challenges.
Analyte Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [5] |
| Molecular Weight | 164.20 g/mol | [5] |
| CAS Number | 3245-23-6 | [6] |
| Physical State | Liquid at 20°C | |
| Boiling Point | ~228 °C | [7] |
| Solubility | Sparingly soluble in water; soluble in ethanol and oils. | [7] |
| LogP | 2.28 | [7] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the quantification of 4-EPA.
Part 1: Sample Preparation & Extraction
Question: My analyte recovery for 4-EPA is consistently low and variable. What are the primary causes and how can I fix this?
Answer: Low and inconsistent recovery is one of the most frequent challenges and typically points to inefficiencies in your sample preparation workflow. The root cause is often a mismatch between the extraction technique and the physicochemical properties of both the analyte and the matrix.
Causality Explained: 4-EPA is a semi-volatile compound with moderate polarity (LogP ≈ 2.28). In complex aqueous matrices like wine or juice, it is partitioned between the liquid phase and any suspended solids or macromolecules (e.g., proteins, polysaccharides). In solid or semi-solid matrices (e.g., fruit purees, tissues), it can be physically trapped or adsorbed. An effective extraction must efficiently disrupt these interactions and transfer the analyte into a clean solvent.
Troubleshooting Steps:
-
Optimize Extraction Technique:
-
For Liquid Matrices (e.g., Wine, Beer): Traditional liquid-liquid extraction (LLE) can be effective but is often labor-intensive and uses large solvent volumes. Modern techniques are often superior:
-
Solid-Phase Microextraction (SPME): This is an excellent, solvent-free choice for volatile and semi-volatile compounds in liquid samples.[3] It works by partitioning the analyte from the sample onto a coated fiber, which is then thermally desorbed in a GC inlet. The choice of fiber coating is critical. For 4-EPA, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a robust starting point due to its mixed-mode polarity.
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger sorbent volume coated on a stir bar, offering higher capacity and potentially lower detection limits.[2]
-
-
For Solid/Semi-Solid Matrices:
-
Pressurized Liquid Extraction (PLE): This technique uses elevated temperature and pressure to enhance extraction efficiency, reducing solvent consumption and time.[8]
-
Ultrasound-Assisted Extraction (UAE): Sonication helps disrupt cell walls and improve solvent penetration, accelerating the extraction process.[8]
-
-
-
Evaluate Sample Pre-treatment:
-
pH Adjustment: While 4-EPA itself is not ionizable, the matrix pH can influence the solubility of interfering compounds. Experiment with slight pH adjustments to see if it improves cleanup.
-
Enzymatic Digestion: In matrices rich in proteins or complex carbohydrates (e.g., tissue, fruit pulp), enzymatic digestion (e.g., with proteases or cellulases) can release trapped analyte, significantly improving recovery.
-
Homogenization: Ensure solid samples are thoroughly homogenized to maximize the surface area available for extraction.[9]
-
-
Use an Appropriate Internal Standard (IS): An ideal internal standard should be added at the very beginning of sample preparation to correct for losses at every step. A stable isotope-labeled (SIL) version of the analyte, such as 4-Ethylphenyl-d4-acetate , is the gold standard as it behaves almost identically to the native analyte during extraction and ionization. If a SIL-IS is unavailable, a structurally similar compound with comparable physicochemical properties can be used, though it will not correct for matrix effects as effectively. The use of deuterated internal standards like d4-4-ethylphenol has been proven effective in similar analyses.[2][4]
Question: My chromatograms are crowded with interfering peaks, making integration of the 4-EPA peak difficult. How can I improve my sample cleanup?
Answer: Co-eluting matrix components are a major source of analytical interference and can also lead to instrument contamination and matrix effects. A targeted cleanup step after initial extraction is essential.
Causality Explained: Complex matrices contain a vast array of compounds (sugars, acids, pigments, lipids, etc.) that are often co-extracted with your analyte of interest.[10] If not removed, these compounds can co-elute from the analytical column, obscuring the analyte peak or, in mass spectrometry, causing ion suppression.
Recommended Cleanup Technique: Solid-Phase Extraction (SPE)
SPE is a highly effective and versatile cleanup method. It functions like a simplified form of liquid chromatography, using a packed sorbent bed to retain either the analyte or the interferences.
Choosing the Right SPE Sorbent:
| Sorbent Type | Mechanism | Best For | Elution Solvent for 4-EPA |
| Reversed-Phase (e.g., C18, C8) | Non-polar interactions | Retaining 4-EPA from aqueous samples. Polar interferences (sugars, salts) pass through. | A moderately polar organic solvent like ethyl acetate or a methanol/water mixture.[10] |
| Normal-Phase (e.g., Silica, Diol) | Polar interactions | Retaining polar interferences from a non-polar sample extract. 4-EPA will elute early. | A non-polar solvent like hexane with a small amount of a more polar modifier. |
| Polymeric (e.g., Polystyrene-divinylbenzene) | Mixed-mode (non-polar and π-π interactions) | General purpose cleanup with high capacity for a broad range of analytes, including 4-EPA. | Methanol or acetonitrile.[10] |
Workflow Diagram: Troubleshooting Low Analyte Recovery
This diagram outlines a logical decision-making process for addressing issues with low or inconsistent 4-EPA recovery.
Caption: A decision tree for systematically troubleshooting low recovery of 4-EPA.
Part 2: Chromatographic Analysis & Detection
Question: My 4-EPA signal is highly variable when using LC-MS, especially between different sample types. How do I diagnose and mitigate this?
Answer: This issue is the classic signature of matrix effects , a phenomenon where co-eluting, non-analyte compounds interfere with the ionization of the target analyte in the mass spectrometer source.[11][12] This interference can either suppress the analyte signal (most common) or enhance it, leading to inaccurate and unreliable quantification.[12][13]
Causality Explained (Electrospray Ionization - ESI): In ESI, analytes must compete with everything else in the sample droplet for access to the droplet surface to be ionized and enter the gas phase.[12] If a high concentration of a matrix component (e.g., a salt, sugar, or non-volatile buffer) co-elutes with 4-EPA, it can monopolize the droplet surface, reducing the efficiency of 4-EPA ionization and thus lowering its signal (ion suppression).
Diagnostic & Mitigation Strategy:
-
Assess the Matrix Effect: The most direct way to measure matrix effects is with a post-extraction spike comparison .[12]
-
Set A: Prepare your analyte standard in a pure solvent (e.g., methanol).
-
Set B: Take a blank sample matrix extract (that has gone through your entire sample prep procedure) and spike the final, clean extract with your analyte standard at the same concentration as Set A.
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement. This should be tested with matrix from at least 6 different sources to assess variability.[14]
-
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate the interfering compounds from your analyte. Try modifying your LC gradient to be shallower, or test a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or Pentafluorophenyl (PFP) column) to alter selectivity.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[15] This ensures that the standards and samples experience the same matrix effects, which are then canceled out during quantification. This is a highly effective and widely used approach.[15]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned earlier, a SIL-IS is the most robust solution. Because it co-elutes with the analyte and has nearly identical ionization properties, any suppression or enhancement it experiences will mirror that of the native analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, the matrix effect is effectively normalized.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the final extract reduces the concentration of interfering matrix components, thereby minimizing their impact on ionization. The trade-off is a potential loss in sensitivity.
-
Question: I am using GC-MS. Should I consider derivatization for 4-EPA?
Answer: For this compound, derivatization is generally not necessary or recommended .
Causality Explained: Derivatization is a chemical modification of an analyte performed to improve its analytical properties.[16] Common reasons include:
-
Increasing volatility for GC analysis.
-
Improving thermal stability in a hot GC inlet.
-
Introducing a functional group that enhances detection (e.g., an electrophore for Electron Capture Detection or a readily ionizable group for MS).
4-EPA is already an ester with sufficient volatility and thermal stability for direct GC-MS analysis. Derivatization would add an extra, time-consuming step to your workflow with a high risk of introducing variability and incomplete reactions, without providing a significant analytical benefit.
However, if you are analyzing for its precursor, 4-ethylphenol , derivatization is a very common and effective strategy.[17] Phenols can exhibit poor peak shape in GC due to their acidic proton interacting with active sites in the column. Converting the phenol to its acetate ester (ironically, by reacting it with a reagent like acetic anhydride) or a silyl ether (e.g., with BSTFA) blocks this activity, resulting in sharper, more symmetrical peaks and improved sensitivity.[17][18]
Experimental Protocols
Protocol 1: SPME-GC-MS Analysis of 4-EPA in Wine
This protocol provides a robust starting point for quantifying 4-EPA in a wine matrix.
1. Sample Preparation:
-
Pipette 5 mL of wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl. The salt increases the ionic strength of the sample, which "salts out" the analyte, driving it from the aqueous phase into the headspace, thereby improving its partitioning onto the SPME fiber.
-
Spike with an appropriate internal standard (e.g., 50 µL of a 1 mg/L solution of 4-Ethylphenyl-d4-acetate in methanol).
-
Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. SPME Extraction:
-
Place the vial in an autosampler tray with an agitator and heater.
-
Incubate the sample at 60°C for 10 minutes with agitation (e.g., 250 rpm) to allow the sample to equilibrate.
-
Expose the SPME fiber (e.g., 2 cm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C with continued agitation.
3. GC-MS Analysis:
-
Desorption: Immediately transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
GC Column: Use a mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Ions to Monitor for 4-EPA (MW=164.2): m/z 122 (quantifier), 107, 77.[19]
-
Ions to Monitor for IS (adjust as needed): Monitor corresponding ions for your chosen internal standard.
-
General Analytical Workflow
The following diagram illustrates the complete, self-validating workflow for robust quantification of 4-EPA.
Sources
- 1. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. agilent.com [agilent.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gtfch.org [gtfch.org]
- 13. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-b-f.eu [e-b-f.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. This compound(3245-23-6) 1H NMR spectrum [chemicalbook.com]
optimizing catalyst selection for 4-Ethylphenyl acetate synthesis
Technical Support Center: Catalyst Optimization for 4-Ethylphenyl Acetate Synthesis
Introduction: The Strategic Landscape of Phenolic Esterification
Synthesizing this compound (4-EPA) is a fundamental esterification of 4-ethylphenol. While seemingly trivial, the electronic nature of the phenol ring (nucleophilic oxygen, but less so than aliphatic alcohols) and the potential for side reactions (C-acylation/Fries rearrangement) demand precise catalyst selection.
This guide moves beyond basic textbook recipes. We will analyze the causality behind catalyst performance, comparing homogeneous nucleophilic catalysts against heterogeneous solid acids and biocatalysts. Our goal is to provide you with a self-validating framework to maximize yield, purity, and process efficiency.
Module 1: Catalyst Selection Framework
Q: I have multiple catalyst options. How do I scientifically select the best one for my specific constraints?
A: Selection is not about "best"; it is about "fit-for-purpose." Use this decision matrix to align your catalyst with your operational scale and purity requirements.
Catalyst Performance Matrix
| Feature | DMAP / Et₃N (Homogeneous Base) | Sulfated Zirconia / Zeolites (Heterogeneous Acid) | Lipase B (C. antarctica) (Biocatalysis) |
| Mechanism | Nucleophilic Catalysis (Acylpyridinium intermediate) | Surface Protonation / Lewis Acid Activation | Serine-Histidine-Aspartate Triad |
| Reaction Rate | Extremely High (Minutes to Hours) | Moderate (Hours) | Slow to Moderate (Hours to Days) |
| Temperature | Ambient (20–25°C) | Elevated (60–120°C) | Mild (40–60°C) |
| Selectivity | High O-acylation; risk of hydrolysis if wet. | High; risk of C-acylation (Fries) at high T. | Perfect Chemoselectivity ; no C-acylation. |
| Workup | Aqueous extraction required (removes catalyst). | Filtration (Simplest). | Filtration. |
| Ideal For | High-throughput, small-to-mid scale, kinetic priority. | Green chemistry, continuous flow, large scale. | pH-sensitive substrates, "Clean Label" products. |
Module 2: Homogeneous Catalysis (The DMAP Protocol)
Q: Why is DMAP (4-Dimethylaminopyridine) vastly superior to Pyridine alone for this reaction?
A: It comes down to nucleophilicity , not just basicity. DMAP acts as a "nucleophilic trigger."[1] The dimethylamino group pushes electron density into the pyridine ring, making the ring nitrogen exceptionally nucleophilic.
-
Step 1: DMAP attacks Acetic Anhydride to form a highly reactive N-acetylpyridinium ion .
-
Step 2: This intermediate is far more susceptible to attack by the sterically hindered phenol oxygen than the anhydride itself.
-
Step 3: The acetate is released, and DMAP is regenerated. Without DMAP, the phenol must attack the neutral anhydride directly, which is kinetically sluggish.
Standard Operating Procedure (SOP): DMAP-Catalyzed Synthesis
Target Scale: 10 mmol 4-Ethylphenol
-
Preparation: In a dry flask, dissolve 4-ethylphenol (1.22 g, 10 mmol) in Dichloromethane (DCM, 20 mL) .
-
Base Addition: Add Triethylamine (1.67 mL, 12 mmol) . Note: Et₃N acts as an auxiliary base to neutralize the acetic acid byproduct, preventing protonation/deactivation of DMAP.
-
Catalyst Loading: Add DMAP (61 mg, 0.5 mmol, 5 mol%) .
-
Acylation: Cool to 0°C. Dropwise add Acetic Anhydride (1.13 mL, 12 mmol) .
-
Validation: Warm to RT. Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the phenol spot (
) and appearance of the ester ( ). -
Quench: Wash with 1M HCl (removes DMAP/Et₃N), then Sat. NaHCO₃ (removes acetic acid), then Brine.
Module 3: Heterogeneous & Biocatalysis (Green Routes)
Q: My downstream purification is struggling with residual amines. How do I switch to a solid catalyst?
A: Switch to Sulfated Zirconia or Immobilized Lipase (CALB) . These allow you to remove the catalyst by simple filtration, eliminating the need for acidic aqueous washes.
Protocol A: Solid Acid (Sulfated Zirconia/Zeolite)
-
Concept: The solid surface provides superacidic sites (
) that activate the carbonyl of the anhydride. -
Procedure: Mix 4-ethylphenol (10 mmol) and Acetic Anhydride (15 mmol) with Sulfated Zirconia (10 wt% of substrate) .
-
Condition: Heat to 60–80°C (solvent-free or in Toluene).
-
Critical Control Point: Do not exceed 100°C. High temperatures with Lewis acids can trigger the Fries Rearrangement , migrating the acetyl group to the ortho-position (forming a ketone instead of an ester).
Protocol B: Enzymatic Synthesis (Novozym 435)
-
Concept: Candida antarctica Lipase B operates under mild conditions and is strictly chemoselective for O-acylation.
-
Procedure: Dissolve 4-ethylphenol (10 mmol) in Heptane or Toluene . Add Vinyl Acetate (20 mmol) as the acyl donor (irreversible reaction, releases acetaldehyde). Add Novozym 435 (20 mg/mmol) .
-
Condition: Shake at 40–50°C .
-
Advantage: Neutral pH, no metal contamination, reusable catalyst.
Module 4: Troubleshooting & FAQs
Q: The reaction has stalled at 80% conversion. Adding more anhydride doesn't help. Why?
A: This is likely Catalyst Poisoning or Equilibrium Limitation .
-
If using DMAP: The system may have become too acidic.[2] If the auxiliary base (
) is consumed, the acetic acid byproduct protonates DMAP, rendering it catalytically inactive. Fix: Add more , not more anhydride. -
If using Lipase: High concentrations of acetic acid (if using anhydride/acid) can inhibit the enzyme. Fix: Use Vinyl Acetate as the donor (byproduct is acetaldehyde, which evaporates) or add molecular sieves to remove water/acid.
Q: I see a new spot on TLC appearing below the starting material after heating. What is it? A: This is likely the C-acylated byproduct (4-ethyl-2-hydroxyacetophenone).
-
Cause: Reaction temperature was too high (>100°C) in the presence of an acid catalyst (Fries Rearrangement).
-
Fix: Lower temperature to <80°C and switch to a base catalyst (DMAP) or enzyme if selectivity is critical.
Q: My product is colored (yellow/brown) instead of clear/white. A: Phenols are prone to oxidation to quinones.
-
Fix: Perform the reaction under a Nitrogen or Argon atmosphere. Ensure your 4-ethylphenol starting material is not already oxidized (it should be white crystals, not pink/brown).
Visualizing the Workflows
Figure 1: Catalyst Selection Decision Tree
Caption: A logic flow for selecting the optimal catalyst based on scale, purity needs, and available equipment.
Figure 2: DMAP Nucleophilic Catalysis Mechanism
Caption: The catalytic cycle showing the formation of the active N-acylpyridinium intermediate.
References
-
Sakakura, A., et al. (2007).[3] "DMAP-Catalyzed Acylation of Alcohols with Acid Anhydrides under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society. Link
-
Liu, Z., et al. (2014).[3] "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols." Organic Letters. Link
-
Yadav, G. D., & Kumar, P. (2020). "Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study." Biotechnology Letters. Link
-
Sarmah, B., et al. (2025). "Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection."[4] Journal of Emerging Technologies and Innovative Research. Link
-
Zipse, H., et al. (2004). "The DMAP-Catalyzed Acetylation of Alcohols - A Mechanistic Study." Z. Naturforsch. Link
Sources
Validation & Comparative
comparing the biological activity of 4-Ethylphenyl acetate and its isomers
The following guide provides an in-depth technical comparison of 4-Ethylphenyl acetate and its structural isomers (2-Ethylphenyl acetate and 3-Ethylphenyl acetate). It focuses on their biological activity, enzymatic hydrolysis kinetics, and toxicological profiles, distinguishing them clearly from the chemically distinct ethyl phenylacetate.
Executive Summary & Chemical Profile
This compound (CAS: 3245-23-6) is a phenolic ester widely utilized in the flavor and fragrance industry for its sweet, honey-like olfactory profile.[1] In biological systems, it acts as a pro-drug or delivery system for 4-ethylphenol , a potent antimicrobial and antioxidant agent.
This guide compares the para-isomer (4-ethyl) against the ortho- (2-ethyl) and meta- (3-ethyl) isomers. The biological efficacy of these compounds is governed by two critical factors:
-
Enzymatic Hydrolysis Rate : How quickly esterases cleave the acetate group to release the active phenol.
-
Phenolic Potency : The intrinsic antimicrobial/toxicological activity of the released ethylphenol isomer.
Structural Distinction (Crucial)
-
Target Compounds : Acetic acid, (x)-ethylphenyl ester (Phenolic esters).
-
Common Confusion : Distinct from Ethyl phenylacetate (Phenylacetic acid ethyl ester, CAS 101-97-3), which has a methylene spacer and significantly different reactivity.
| Isomer | Structure | Substitution Pattern | Steric Hindrance (Hydrolysis) |
| This compound | p-Et-Ph-OAc | Para (1,4) | Low (Fast Hydrolysis) |
| 3-Ethylphenyl acetate | m-Et-Ph-OAc | Meta (1,3) | Moderate |
| 2-Ethylphenyl acetate | o-Et-Ph-OAc | Ortho (1,2) | High (Slow Hydrolysis) |
Biological Mechanism of Action
The biological activity of ethylphenyl acetates is primarily metabolite-driven . The ester bond masks the phenolic hydroxyl group, increasing lipophilicity (LogP) and facilitating membrane transport. Once intracellular or in the presence of extracellular esterases, the compound hydrolyzes.
Pathway Visualization
The following diagram illustrates the activation pathway and the divergence in kinetics between isomers.
Caption: Activation pathway showing the kinetic advantage of the para-isomer (4-ethyl) over the ortho-isomer (2-ethyl) due to steric accessibility.
Comparative Biological Activity[2]
Antimicrobial Potency
The antimicrobial activity of these esters correlates directly with the release of the free phenol. 4-alkylphenols generally exhibit higher toxicity to microorganisms than their ortho-isomers due to better membrane intercalation and H-bond acidity.
-
This compound : Rapidly releases 4-ethylphenol. High efficacy against Gram-positive bacteria (S. aureus) and yeast (Brettanomyces species).
-
2-Ethylphenyl acetate : Slower release of 2-ethylphenol. 2-ethylphenol is less potent and often exhibits lower toxicity in aquatic toxicity models (e.g., Vibrio fischeri) compared to para-substituted analogs.
Predicted Relative Potency (Based on Hydrolysis + Phenol Activity):
Enzymatic Hydrolysis Kinetics
The rate of hydrolysis is the rate-limiting step for biological activity.
-
Para-effect : The ethyl group at the 4-position is distant from the carbonyl carbon. It exerts a weak electron-donating effect but does not physically block the esterase active site.
-
Ortho-effect : The ethyl group at the 2-position creates significant steric bulk near the carbonyl. This hinders the nucleophilic attack by the serine residue in the esterase catalytic triad, significantly reducing
.
Toxicology & Safety
-
Genotoxicity : Isomeric mixtures of ethylphenols and specific data for 2-ethylphenol indicate negative results in Ames tests (non-mutagenic).
-
Acute Toxicity : this compound is "moderately toxic by ingestion" (LD50 typically > 2000 mg/kg for similar esters). However, the metabolite 4-ethylphenol has a higher aquatic toxicity profile than 2-ethylphenol, necessitating careful environmental control.
Experimental Protocols
Protocol A: Comparative Esterase Hydrolysis Assay
Objective : To quantify the hydrolysis rate (
Reagents :
-
Phosphate Buffer (PBS), pH 7.4, 50 mM.
-
Porcine Liver Esterase (PLE) or Candida antarctica Lipase B (CALB).
-
Substrates: this compound, 2-Ethylphenyl acetate (10 mM stock in DMSO).
Workflow :
-
Preparation : Dilute substrate to 100 µM in PBS (final DMSO < 1%).
-
Initiation : Add 5 units of Esterase.
-
Monitoring : Measure absorbance at 270–280 nm (UV shift of phenol release) or use HPLC sampling every 5 minutes.
-
Calculation : Plot concentration of free ethylphenol vs. time. Fit to pseudo-first-order kinetics:
Protocol B: Minimum Inhibitory Concentration (MIC) Determination
Objective : Evaluate antimicrobial potency against S. aureus.
Workflow :
-
Inoculum : Prepare
CFU/mL bacterial suspension in Mueller-Hinton Broth. -
Dosing : Prepare serial dilutions of this compound and 2-ethylphenyl acetate (Range: 5000 µg/mL to 9.7 µg/mL).
-
Incubation : 37°C for 24 hours.
-
Readout : Determine the lowest concentration with no visible growth.
-
Note: Include a "Hydrolyzed Control" (pure 4-ethylphenol) to distinguish between ester uptake and phenol toxicity.
-
Data Summary Table
| Property | This compound | 2-Ethylphenyl Acetate | 3-Ethylphenyl Acetate |
| CAS Number | 3245-23-6 | 3056-64-2 | 22934-47-0 |
| Active Metabolite | 4-Ethylphenol | 2-Ethylphenol | 3-Ethylphenol |
| Hydrolysis Rate | Fast ( | Slow ( | Intermediate |
| Bacterial Toxicity | High | Low-Moderate | Moderate |
| Odor Profile | Sweet, Honey, Anise | Phenolic, Chemical | Earthy, Dry |
| Primary Use | Flavor/Fragrance | Chemical Intermediate | Research |
References
-
PubChem. (n.d.). This compound | C10H12O2.[2][3] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
NICNAS. (2014).[4] Ethylphenols: Human health tier II assessment. Australian Government Department of Health. Retrieved January 30, 2026, from [Link]
-
Choi, K., et al. (2004).[5] Aquatic toxicity of four alkylphenols... to microbes, invertebrates, and fish. Environmental Toxicology. Retrieved January 30, 2026, from [Link]
-
Shimamoto, N., & Fukutome, H. (1975).[6] Substituent effects on substrate activation...[6] in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates.[6] Journal of Biochemistry. Retrieved January 30, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethylphenyl acetate vs ethyl phenylacetate in fragrance applications
An In-Depth Comparative Guide for Fragrance Applications: 4-Ethylphenyl Acetate vs. Ethyl Phenylacetate
For the fragrance researcher and formulation scientist, the selection of aromatic esters is a task of precision, balancing olfactory profile with performance and stability. This guide provides a comprehensive comparison of two structurally similar yet olfactively distinct fragrance ingredients: this compound and Ethyl phenylacetate. While both share the same molecular formula (C₁₀H₁₂O₂), their isomeric difference—the position of the ethyl group—gives rise to unique scent characteristics and dictates their respective applications in perfumery.
This document moves beyond a simple cataloging of properties to offer a deep, data-driven analysis, complete with experimental protocols, to aid in the judicious selection and application of these materials.
Molecular Profile and Physicochemical Properties
The fundamental difference between these two molecules lies in their structure. Ethyl phenylacetate is the ethyl ester of phenylacetic acid, where the ethyl group is attached to the acetate moiety. In contrast, this compound is the acetate ester of 4-ethylphenol, with the ethyl group positioned on the phenyl ring. This seemingly minor structural shift has significant implications for their physical and olfactory properties.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Ethyl Phenylacetate |
| CAS Number | 3245-23-6[1][2][3] | 101-97-3[4][5][6] |
| Molecular Formula | C₁₀H₁₂O₂[1][2][3] | C₁₀H₁₂O₂[4][5][6] |
| Molecular Weight | 164.20 g/mol [1][2][3] | 164.20 g/mol [4][6] |
| Appearance | Colorless to Yellowish Liquid[1][7] | Clear, Colorless to Pale Yellow Liquid[4][5][8] |
| Boiling Point | 226 °C[1] | 238-240 °C[8] |
| Density | ~1.03 g/mL[1] | ~1.02-1.03 g/mL[6][8] |
| Vapor Pressure | 0.0348 hPa @ 20°C (est.)[2] | 0.06 mmHg @ 25°C[6] |
| LogP (XLogP3-AA) | 2.6[2] | 2.28 - 2.3[6] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[7] | Insoluble in water; miscible with ethanol and other organic solvents.[4][6] |
Olfactory Profile: A Head-to-Head Comparison
The primary distinction for a perfumer lies in the scent. Ethyl phenylacetate is a classic, widely used material celebrated for its potent and diffusive sweet, honey-floral character. This compound is less common, presenting a more complex profile with pronounced fruity and phenolic facets.
Ethyl Phenylacetate: The odor is overwhelmingly sweet, strongly reminiscent of honey with distinct rose and jasmine floral nuances.[4][5][9] At higher concentrations, it can develop waxy, slightly animalic, and balsamic undertones.[4][9] Its profile is often described as powerful, diffusive, and persistent, making it a high-impact material.[4][10]
This compound: This isomer offers a more multifaceted aroma. It is described as having floral, fruity, phenolic, and herbal notes.[2] Some sources characterize it as a harsh, anisic, and powerful odor with a sweet and somewhat floral character that emerges in higher dilutions.[7] Its profile is less straightforward than ethyl phenylacetate and can be perceived as pungent if not used with care.[7]
Table 2: Comparative Olfactory Characteristics
| Characteristic | This compound | Ethyl Phenylacetate |
| Primary Odor Type | Floral, Fruity, Phenolic[2] | Sweet, Floral, Honey[4][5][9] |
| Odor Nuances | Herbal, Sweet, Balsamic, Anisic[1][2][7] | Rose, Jasmine, Balsamic, Cocoa, Waxy[4][9][10] |
| Odor Strength | Powerful[7] | Strong to Very Strong, Diffusive[4] |
| Substantivity | Data not widely available | ~312 hours on smelling strip[9][10] |
| Typical Use Level | Traces; suggested for specific floral bases (e.g., Ylang-Ylang)[7] | 0.01-1% in fine fragrance; 0.1-3% in functional products[4] |
Applications & Performance in Fragrance Formulations
The divergent scent profiles lead to distinct roles in fragrance creation.
Ethyl Phenylacetate is a workhorse ingredient for building sweet floral and gourmand accords.
-
Floral Compositions : It is a core component for creating honey-sweet notes in rose, jasmine, lily of the valley (muguet), and orange blossom compositions.[4][10] It imparts a natural, rich sweetness that enhances the floral character.
-
Oriental & Gourmand Bases : It provides sweet, slightly animalic depth and waxy-balsamic richness to oriental fragrances.[4] Its honey and cocoa facets make it valuable in gourmand themes.[5][9]
-
Modifier & Fixative : It can be used to blend and soften sharper notes and enhance the longevity of more volatile ingredients.[4][5]
This compound is more of a specialty material, used to impart unique effects in trace amounts.
-
Fruity-Floral Notes : Its profile suggests use in creating specific fruity or complex floral scents where a phenolic or balsamic touch is desired.[1]
-
Niche Applications : It has been suggested for use in certain types of floral bases like Cananga or Ylang-Ylang, where its unique character can add an interesting dimension.[7] However, its potential harshness requires careful dosing to avoid an unattractive, pungent effect.[7]
Regarding stability, Ethyl Phenylacetate is a relatively stable ester that resists hydrolysis under normal storage conditions in many cosmetic bases like lotions and alcoholic perfumes.[4][6] However, its performance can be poor in aggressive media like high-pH soaps or deodorants.[11] Comprehensive stability data for This compound is less readily available, though its use in cosmetic products implies it has acceptable stability for those applications; however, formulation-specific testing is essential.[1]
Experimental Evaluation Protocols
To objectively compare these materials, a structured experimental approach is necessary. The following protocols outline key methodologies for assessing their performance.
Protocol 1: Olfactory Assessment by Sensory Panel
This experiment aims to qualitatively and quantitatively characterize the odor profiles of the two esters using a trained sensory panel.
Methodology:
-
Panelist Selection : Recruit 8-12 trained panelists with demonstrated experience in fragrance descriptive analysis.[12]
-
Sample Preparation : Prepare solutions of this compound and Ethyl phenylacetate at 10%, 1%, and 0.1% in a neutral solvent like dipropylene glycol (DPG) or ethanol.
-
Evaluation : Dip standard smelling strips into each solution. Allow the solvent to evaporate for 30 seconds.
-
Data Collection : Panelists evaluate the strips at defined intervals (e.g., initial, 15 min, 1 hr, 4 hr, 24 hr) to assess both the evolving scent profile and substantivity. They will rate the intensity of predefined descriptors (e.g., honey, rose, fruity, phenolic, sweet, harsh) on a labeled magnitude scale (e.g., 0-10).
-
Data Analysis : Analyze the data statistically (e.g., using ANOVA and Principal Component Analysis) to identify significant differences in odor character and intensity over time.
Caption: Sensory evaluation workflow for fragrance profiling.
Protocol 2: Headspace Analysis via GC-MS
This protocol quantitatively measures the volatility and composition of the aroma molecules in the air above a sample, simulating how a fragrance emanates from a product.
Methodology:
-
Sample Preparation : Accurately weigh 1g of a 1% solution of each ester in a non-volatile solvent (e.g., triethyl citrate) into separate 20 mL headspace vials and seal them.
-
Equilibration : Place the vials in a headspace autosampler and allow them to equilibrate at a set temperature (e.g., 37°C, simulating skin temperature) for 15 minutes.
-
Sampling : Use Solid Phase Microextraction (SPME) with a suitable fiber (e.g., PDMS/DVB) to adsorb the volatile compounds from the headspace for a fixed time (e.g., 10 minutes).
-
GC-MS Analysis : Desorb the fiber in the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). Use a standard capillary column (e.g., DB-5MS) and a temperature program to separate the compounds. The MS will identify and quantify the target analyte.[13][14][15]
-
Data Analysis : Compare the peak area of each compound from the chromatograms. A larger peak area indicates higher concentration in the headspace and thus higher volatility/diffusivity under the test conditions.
Caption: Headspace GC-MS workflow for volatility analysis.
Protocol 3: Accelerated Stability Testing in a Cosmetic Emulsion
This experiment assesses the chemical and olfactory stability of the esters in a representative cosmetic base under accelerated aging conditions.
Methodology:
-
Formulation : Prepare a simple oil-in-water lotion base. Divide it into three batches: a control (no fragrance), one with 0.5% this compound, and one with 0.5% Ethyl phenylacetate.
-
Storage : Package the samples in airtight glass jars and store them under two conditions: Room Temperature (25°C) and Accelerated (45°C).[16]
-
Evaluation Schedule : Evaluate the samples at baseline (T=0) and after 4, 8, and 12 weeks.
-
Assessment :
-
Organoleptic : A sensory panel evaluates changes in odor (intensity, character) and color.
-
Physicochemical : Measure pH and viscosity to check for emulsion instability.[16]
-
Chemical : Use a solvent extraction followed by GC-MS analysis to quantify the remaining percentage of the initial ester, identifying any potential degradation products.
-
-
Analysis : Compare the rate of degradation and olfactory changes between the two materials at both storage temperatures.
Caption: Accelerated stability testing workflow.
Synthesis Overview
-
Ethyl Phenylacetate : Commercially, it is often produced via the esterification of phenylacetic acid with ethanol in the presence of an acid catalyst or by reacting benzyl cyanide with an alcohol and sulfuric acid.[4][6][17]
-
This compound : This ester is typically synthesized by the acetylation of para-ethylphenol using acetic anhydride.[7]
Conclusion
While this compound and Ethyl phenylacetate are isomers, they are not interchangeable in fragrance applications.
Ethyl Phenylacetate is a foundational, high-impact raw material prized for its potent, diffusive, and tenacious honey-rose sweetness. It is versatile and widely used to add warmth, naturalness, and radiance to a vast array of floral and oriental fragrances. Its performance and characteristics are well-documented, making it a reliable choice for formulators.
This compound is a specialty chemical with a more complex and challenging profile. Its combination of fruity, floral, and phenolic notes makes it less universally applicable. It should be considered a tool for creating specific, nuanced effects, likely in trace amounts where its unique character can add originality without introducing harshness.
For researchers and developers, the choice is clear: for a dependable and powerful honey-floral note, Ethyl phenylacetate is the industry standard. For novel creations requiring a unique fruity-phenolic twist, this compound offers an interesting, albeit more challenging, alternative that demands careful evaluation and dosing.
References
-
Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound (CAS 3245-23-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
IFF. (n.d.). Phenyl Ethyl Phenyl Acetate | Fragrance Ingredients. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem Compound Database. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Ethyl Phenyl Acetate. Retrieved from [Link]
-
ScenTree. (n.d.). Phenyl ethyl phenyl acetate (CAS N° 102-20-5). Retrieved from [Link]
-
LookChem. (n.d.). Ethyl Phenylacetate CAS 101-97-3 | Flavors & Fragrances. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. ACS Publications. Retrieved from [Link]
-
Medium. (n.d.). Why Ethyl Phenylacetate is a Must-Have for Your Flavor & Fragrance Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS headspace results as a function of perfume concentration. Retrieved from [Link]
-
PubMed Central. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Retrieved from [Link]
-
Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]
-
Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Retrieved from [Link]
-
Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
- Dixit, S. (2001). Sensory evaluation of fragrances. Soaps, Detergents & Toiletries Review.
-
The Good Scents Company. (n.d.). ethyl phenyl acetate. Retrieved from [Link]
-
AllbizMart.com. (n.d.). Buy Ethyl Phenyl Acetate at Wholesale Price. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from [Link]
-
Blue Cactus Limited. (n.d.). Ethyl Phenyl Acetate. Retrieved from [Link]
-
Cosmetics & Toiletries. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
Eurofins Scientific. (2025). Sensory Evaluation: Assessing Taste, Aroma, and Quality. Retrieved from [Link]
-
MedCrave. (2015). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
- Google Patents. (2019). WO 2019/030122 A1.
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A Senior Application Scientist's Guide to the Synthesis of 4-Ethylphenyl Acetate: A Comparative Analysis
Introduction
4-Ethylphenyl acetate is an important ester recognized for its characteristic fruity, honey-like aroma, which makes it a valuable component in the flavor and fragrance industries. Structurally, it is the acetate ester of 4-ethylphenol.[1] Beyond its sensory applications, its synthesis serves as an excellent case study for comparing fundamental esterification methodologies. The choice of synthetic route can dramatically impact yield, purity, cost, and environmental footprint, making a thorough understanding of these methods critical for researchers and process chemists.
This guide provides an in-depth comparative analysis of three primary methods for synthesizing this compound: the classic Fischer-Speier Esterification, the robust Schotten-Baumann reaction, and the modern, eco-friendly Enzymatic Catalysis. We will delve into the mechanistic underpinnings of each method, provide validated experimental protocols, and offer field-proven insights to guide your selection process.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol—or in this case, a phenol—to form an ester.[2][3] The reaction is inherently reversible, and its success hinges on strategically shifting the chemical equilibrium toward the product.[2][4]
Mechanistic Rationale
The mechanism proceeds through a series of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the acetylating agent (acetic acid or acetic anhydride), significantly increasing the electrophilicity of the carbonyl carbon.[2][3][4]
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 4-ethylphenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, creating a good leaving group (water or acetic acid).
-
Elimination: The leaving group is expelled, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the final protonated ester, yielding this compound.[4]
The primary challenge is the presence of water as a byproduct, which can hydrolyze the ester and reverse the reaction. To overcome this, Le Chatelier's principle is applied by either using a large excess of one reactant (typically the cheaper one) or by actively removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[2][5]
Visualization: Fischer-Speier Esterification Workflow
Sources
Cross-Validation of Analytical Architectures for 4-Ethylphenyl Acetate
Executive Summary: The Analytical Dilemma
4-Ethylphenyl acetate (4-EPA) presents a unique analytical challenge. As a volatile ester, it serves as a critical biomarker in fermentation (indicating Brettanomyces spoilage in wine) and an emerging impurity of interest in pharmaceutical synthesis of ester-based prodrugs.
While GC-MS is the undisputed gold standard for sensitivity, drug development professionals often face the dilemma of choosing between high-sensitivity headspace techniques (SPME) and robust liquid injection methods (LLE). This guide objectively compares HS-SPME-GC-MS , LLE-GC-FID , and HPLC-DAD , providing a cross-validated framework for method selection based on ICH Q2(R1) guidelines.
Quick Verdict
-
For Trace Analysis (<1
g/L): Use HS-SPME-GC-MS . It offers the lowest LODs and requires no solvent, minimizing matrix effects. -
For QC/High Concentration (>50
g/L): Use LLE-GC-FID . It is robust, linear over a wide range, and less susceptible to fiber saturation. -
For Non-Volatile Matrices: Use HPLC-DAD only if GC is unavailable; sensitivity is significantly compromised due to the loss of the phenolic auxochrome upon esterification.
Methodological Landscape & Comparative Data[1][2][3][4][5]
The following data aggregates performance metrics from three distinct analytical workflows.
Table 1: Performance Metrics Comparison
| Feature | Method A: HS-SPME-GC-MS | Method B: LLE-GC-FID | Method C: HPLC-DAD |
| Primary Application | Trace Impurity / Metabolite Profiling | Raw Material QC / Fermentation Monitoring | Co-analysis with non-volatiles |
| LOD (Limit of Detection) | 0.05 – 0.5 | 5 – 20 | 50 – 100 |
| Linearity ( | > 0.995 (Narrower dynamic range) | > 0.999 (Wide dynamic range) | > 0.990 |
| Precision (RSD %) | 5 – 12% (Fiber dependent) | 2 – 5% (Robust) | 3 – 6% |
| Sample Prep Time | 30-60 min (Automated) | 60+ min (Manual/Labor intensive) | 15 min (Filter & Inject) |
| Solvent Usage | None (Green Chemistry) | High (Ether/Ethyl Acetate) | Moderate (Acetonitrile/Methanol) |
Deep Dive: Critical Experimental Workflows
Method A: Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)
The Gold Standard for Sensitivity. This method relies on the equilibrium between the sample matrix, the headspace, and the fiber coating.
-
The Mechanism: 4-EPA is hydrophobic (
). Using a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber covers the wide polarity range of the molecule and its potential hydrolysis products (4-ethylphenol). -
Critical Control Point: Ionic strength.[1] Adding NaCl (30% w/v) creates a "salting-out" effect, driving the hydrophobic 4-EPA into the headspace and increasing fiber adsorption by up to 300%.
Method B: Liquid-Liquid Extraction (LLE-GC-FID)
The Workhorse for Robustness. While less sensitive, LLE is exhaustive. It does not suffer from the competitive displacement effects seen in SPME fibers when high concentrations of other volatiles are present.
-
The Mechanism: Extraction with diethyl ether or dichloromethane followed by concentration under nitrogen.
-
Critical Control Point: Emulsion formation. In biological fluids or fermentation broths, centrifugation is mandatory to break emulsions that trap the analyte.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix and processing steps for validating 4-EPA analysis, highlighting the divergence between "Trace" and "Bulk" analysis paths.
Figure 1: Decision tree for this compound analysis. Blue path indicates high-sensitivity trace analysis; Red path indicates robust bulk quantification.
Detailed Protocol: HS-SPME-GC-MS (The "Winner")
This protocol is optimized for detecting 4-EPA at ng/L levels in complex aqueous matrices (e.g., plasma, cell culture media, or wine).
Materials
-
Internal Standard (IS): this compound-d3 (isotopic dilution is crucial to correct for fiber competition).
-
Fiber: 50/30
m DVB/CAR/PDMS (Supelco/Sigma). -
Vials: 20 mL headspace vials with magnetic screw caps.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 5 mL of sample into a 20 mL headspace vial.
-
Add 1.5 g NaCl (baked at 200°C to remove impurities).
-
Spike with 10
L of Internal Standard solution (final conc. 50 g/L). -
Seal immediately with PTFE/Silicone septum.
-
-
Incubation & Extraction:
-
Temp: 60°C. (Higher temps increase headspace concentration but risk fiber desorption).
-
Equilibration: 15 min at 500 rpm agitation.
-
Extraction: Expose fiber for 30 min at 60°C with continuous agitation.
-
-
GC-MS Configuration (Agilent 7890/5977 or equiv):
-
Inlet: 250°C, Splitless mode (0.75 min purge). Use a 0.75mm ID liner to minimize peak broadening.
-
Column: DB-WAX or HP-Innowax (Polar columns are essential for separating the ester from the phenol precursor).
-
Oven Program: 40°C (5 min)
5°C/min to 230°C (hold 5 min). -
MS Detection: SIM Mode.
-
Target (4-EPA): m/z 106 (Quant), 164 (Qual).
-
IS (d3-4-EPA): m/z 109 (Quant).
-
-
Expert Insight: Troubleshooting
"If you observe poor linearity at the high end (>500
g/L) using SPME, you are likely saturating the fiber's active sites. Do not dilute the sample with water, as this changes the matrix effect. Instead, switch to a higher split ratio (1:50) or reduce extraction time to 5 minutes."
References
-
Antalick, G., et al. (2010). "Development and validation of a HS-SPME-GC-MS method for the analysis of volatile phenols in wine." Food Chemistry.
-
Caboni, P., et al. (2007). "Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence." Journal of Agricultural and Food Chemistry.
-
Wedler, J., et al. (2015). "Comprehensive comparison of SPME and SBSE for the analysis of volatiles." Journal of Chromatography A.
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
National Institute of Standards and Technology (NIST). "this compound Mass Spectrum." NIST Chemistry WebBook.
Sources
A Comparative Analysis of Pheromonal Efficacy: Evaluating 4-Ethylphenyl Acetate Against Established Locust Pheromones
For Immediate Release
Introduction: The Quest for Effective Semiochemicals in Pest Management
In the intricate world of chemical ecology, pheromones stand out as powerful tools for manipulating insect behavior. Their specificity and potency make them ideal candidates for environmentally benign pest management strategies. This guide provides a comparative analysis of the efficacy of 4-Ethylphenyl acetate against a suite of well-characterized pheromones of the migratory locust (Locusta migratoria) and the desert locust (Schistocerca gregaria). While this compound is a known organic compound, its role as a significant insect pheromone is not substantially documented in peer-reviewed literature. In contrast, locust pheromones such as 4-vinylanisole (4VA), phenylacetonitrile (PAN), and dibutyl phthalate (DBP) have been the subject of extensive research, providing a robust framework for understanding pheromonal efficacy. This guide will, therefore, use these established locust pheromones as a benchmark to frame the discussion of what is known—and what remains to be discovered—about the potential of this compound in this field.
This compound: An Uncharted Territory in Pheromonal Communication
This compound is a chemical compound with the molecular formula C₁₀H₁₂O₂.[1][2][3][4][5] It is recognized for its floral and fruity odor profile.[6] However, a comprehensive review of scientific literature reveals a significant gap in knowledge regarding its efficacy as an insect pheromone. There is a notable absence of published studies detailing its specific target insect species, behavioral effects (e.g., attraction, repulsion, aggregation), or the physiological mechanisms of its reception. While mentioned in the context of chemical synthesis and properties, its application and effectiveness in insect communication remain largely uninvestigated.[1][2][3][4][5][6][7]
Benchmarking Efficacy: A Deep Dive into Locust Pheromones
To provide a meaningful comparison, we will now delve into the well-documented efficacy of several key locust pheromones. These examples will serve to illustrate the multifaceted nature of pheromonal activity and the rigorous experimental data required to validate their use in research and pest control.
4-Vinylanisole (4VA): The Aggregation and Maturation Pheromone
4-Vinylanisole (4VA) is a critical multi-functional pheromone in the migratory locust (Locusta migratoria).[8] It plays a dual role as both a releaser pheromone, inducing immediate behavioral responses, and a primer pheromone, causing longer-term physiological changes.
Efficacy Data Summary: 4-Vinylanisole (4VA)
| Parameter | Observed Effect | Target Species | Supporting Evidence |
| Behavioral Response | Strong attraction of both gregarious and solitary phases, leading to aggregation.[9][10] | Locusta migratoria | Behavioral assays, field trapping experiments.[9][10] |
| Physiological Effect | Promotes synchronous sexual maturation in females by accelerating oocyte development.[8][11] | Locusta migratoria | Analysis of juvenile hormone and vitellogenin pathways.[8][11] |
| Mechanism of Action | Binds to the specific olfactory receptor OR35.[9][10][12][13][14] | Locusta migratoria | Electrophysiological recordings, CRISPR-Cas9 knockout of OR35.[9][10][12][13][14] |
Experimental Protocol: Behavioral Assay for 4VA Attractiveness
A standard two-choice olfactometer assay is used to quantify the attractiveness of 4VA to locusts.
-
Apparatus: A Y-tube olfactometer is utilized, with purified air flowing through both arms.
-
Stimulus: A filter paper treated with a known concentration of synthetic 4VA is placed in one arm, while a control (solvent only) is placed in the other.
-
Procedure: An individual locust is introduced at the base of the Y-tube. The locust's movement is observed for a set period (e.g., 10 minutes).
-
Data Collection: The time spent in each arm and the first choice made by the locust are recorded.
-
Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the arm containing 4VA.
Signaling Pathway Visualization
Caption: 4VA signaling pathway in Locusta migratoria.
Phenylacetonitrile (PAN): The Courtship Inhibition and Anti-Cannibalism Pheromone
Phenylacetonitrile (PAN) is a pheromone produced by mature gregarious male desert locusts (Schistocerca gregaria) with a multifaceted role in modulating social interactions.
Efficacy Data Summary: Phenylacetonitrile (PAN)
| Parameter | Observed Effect | Target Species | Supporting Evidence |
| Behavioral Response | Inhibits courtship from competing males, acting as a mate-guarding signal.[15] Also suppresses cannibalism within swarms.[16] | Schistocerca gregaria | Behavioral observation assays.[15][16] |
| Physiological Effect | Can accelerate sexual maturation in male adults.[8][11] | Schistocerca gregaria | Laboratory studies on maturation rates.[8][11] |
| Mechanism of Action | The specific olfactory receptor has been identified.[16] | Schistocerca gregaria | Receptor functional analysis.[16] |
Experimental Workflow: Investigating Courtship Inhibition
Caption: Workflow for PAN courtship inhibition assay.
Dibutyl Phthalate (DBP): The Sex Pheromone of Solitary Locusts
Dibutyl phthalate (DBP) has been identified as a sex pheromone released by female solitary migratory locusts to attract males, particularly at low population densities.[17][18][19]
Efficacy Data Summary: Dibutyl Phthalate (DBP)
| Parameter | Observed Effect | Target Species | Supporting Evidence |
| Behavioral Response | Strong attraction of solitary males.[17][18][19] | Locusta migratoria | Laboratory and field-cage assays.[17][18][19] |
| Physiological Effect | Mediates sexual communication crucial for reproductive success at low densities.[17][18][19] | Locusta migratoria | Mating success studies. |
| Mechanism of Action | Binds to the specific olfactory receptor LmigOr13.[18][19] | Locusta migratoria | Electrophysiological recordings and CRISPR/Cas9 knockout of LmigOr13.[18][19] |
Comparative Discussion and Future Directions
The detailed understanding of 4VA, PAN, and DBP in locusts highlights the rigorous scientific investigation required to establish a compound as a bona fide pheromone. This includes:
-
Behavioral Validation: Demonstrating a clear and repeatable behavioral response in the target insect species through controlled bioassays.
-
Chemical Identification: Isolating and identifying the active chemical compound(s) from the insect.
-
Physiological Characterization: Understanding the physiological effects and the context in which the pheromone is released.
-
Mechanistic Insight: Identifying the specific olfactory receptors and neural pathways involved in pheromone perception.
Currently, this compound lacks this body of evidence. While its chemical properties are known, its biological activity as a pheromone is not established. To assess its potential, future research should focus on:
-
Screening Bioassays: Conducting electroantennography (EAG) and behavioral assays with this compound across a range of insect species, particularly those known to respond to similar chemical structures.
-
Field Trials: If promising laboratory results are obtained, conducting field trapping experiments to evaluate its attractiveness under natural conditions.
-
Identification of Natural Sources: Investigating whether this compound is naturally produced by any insect species and under what behavioral context.
Conclusion
References
-
Guo, W., et al. (2020). 4-Vinylanisole is an aggregation pheromone in locusts. Nature, 584(7822), 584-588. [Link]
-
Chen, B., et al. (2022). Aggregation pheromone 4-vinylanisole promotes the synchrony of sexual maturation in female locusts. eLife, 11, e74351. [Link]
-
Wei, J., et al. (2023). 4-Vinylanisole promotes conspecific interaction and acquisition of gregarious behavior in the migratory locust. PNAS, 120(37), e2306929120. [Link]
-
Wang, X., et al. (2020). 4-Vinylanisole is an aggregation pheromone in locusts. ResearchGate. [Link]
-
Billen, J., et al. (2005). Toxin protects migratory locusts from cannibalism. Max-Planck-Gesellschaft. [Link]
-
Seidelmann, K., et al. (2000). Wings and legs are production sites for the desert locust courtship-inhibition pheromone, phenylacetonitrile. Journal of Insect Physiology, 46(11), 1537-1545. [Link]
-
eLife. (2022). Aggregation pheromone 4-vinylanisole promotes the synchrony of sexual maturation in female locusts. Sciety. [Link]
-
Seidelmann, K., et al. (1999). Courtship inhibition pheromone in desert locusts, Schistocerca gregaria. Journal of Insect Physiology, 45(11), 1017-1023. [Link]
-
Guo, W., et al. (2020). 4-Vinylanisole is an aggregation pheromone in locusts. PubMed. [Link]
-
BIOENGINEER.ORG. (2025). Unraveling 4-Vinylanisole Biosynthesis in Locusts. [Link]
-
Wei, J., et al. (2023). 4-Vinylanisole promotes conspecific interaction and acquisition of gregarious behavior in the migratory locust. PNAS. [Link]
-
Chen, B., et al. (2022). Aggregation pheromone 4-vinylanisole promotes the synchrony of sexual maturation in female locusts. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
Wang, X., et al. (2024). Dibutyl phthalate released by solitary female locusts mediates sexual communication at low density. PNAS, 121(30), e2406520121. [Link]
-
Wang, X., et al. (2024). Dibutyl phthalate released by solitary female locusts mediates sexual communication at low density. PubMed. [Link]
-
Institute of Zoology, Chinese Academy of Sciences. (2024). Locusts Locate Mates by Sex Pheromones at Low Density. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
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Quantitative Profiling of 4-Ethylphenyl Acetate: Matrix-Dependent Extraction and Bio-Relevance
Content Type: Technical Comparison Guide Audience: Researchers, Phytochemists, and Drug Development Professionals
Executive Summary: The Dual Nature of 4-Ethylphenyl Acetate
This compound (4-EPA; CAS 3245-23-6) occupies a unique niche in natural product chemistry. In the pharmaceutical and fragrance industries, it is a high-value aromatic ester known for its sweet, honey-like, and balsamic notes. However, in the enological sector, it acts as a critical spoilage marker for Brettanomyces contamination.
This guide provides a quantitative comparison of 4-EPA across distinct plant matrices, contrasting its presence as a major essential oil constituent in rare liverworts against its trace-level occurrence in fermented products. We analyze extraction efficiencies and provide validated protocols for its quantification, supporting its potential utility in antimicrobial formulations and flavor chemistry.
Chemical Profile & Identity
Before quantifying, it is critical to distinguish 4-EPA from its structural isomers often confused in literature.
-
Odor Threshold: Low (ppb range in wine/water matrices)
-
Sensory Descriptors: Sweet, floral, honey, phenolic, balsamic.
Critical Distinction: Do not confuse with Ethyl phenylacetate (CAS 101-97-3), which is the ethyl ester of phenylacetic acid. 4-EPA is a phenolic ester (ester of 4-ethylphenol).[1]
Quantitative Comparison of Plant Sources
The following table synthesizes experimental data comparing the concentration of 4-EPA in various botanical and fermented matrices.
| Source Matrix | Scientific Name | Concentration | Extraction Method | Significance |
| Liverwort | Leptolejeunea balansae | 2.34% (of EO) | Hydrodistillation (HD) | Primary Source. Rare high-accumulation plant source. Contributes to unique floral scent.[7] |
| Agarwood | Aquilaria malaccensis | 1.11% (of extract) | Subcritical Water Extraction (SCWE) | High Value. Presence enhances the complexity of this expensive fragrance material. |
| Russian Olive | Elaeagnus angustifolia | 0.40% (of EO) | Hydrodistillation (HD) | Medicinal. Found in flower essential oil; associated with antimicrobial activity. |
| Cocoa Beans | Theobroma cacao | Trace (Qualitative) | Steam Distillation / SPME | Process-Derived. Formed during roasting/fermentation; contributes to chocolate aroma. |
| Red Wine | Vitis vinifera (fermented) | < 1000 µg/L (Trace) | SPME-GC-MS | Spoilage Marker. Produced by Brettanomyces yeast. >400 µg/L is considered a defect. |
Data Analysis
-
Bio-Accumulation: Leptolejeunea species exhibit a unique biosynthetic pathway capable of accumulating 4-EPA to nearly 2.5% of their volatile profile, a concentration orders of magnitude higher than in fermented matrices.
-
Matrix Complexity: In Aquilaria (Agarwood), 4-EPA co-elutes with complex sesquiterpenes, requiring advanced separation techniques like SCWE (Subcritical Water Extraction) for accurate quantification.
Methodological Framework: Extraction & Quantification[8][9][10][11]
To replicate these findings, specific protocols must be adapted to the matrix density and target concentration.
Workflow Visualization
The following diagram outlines the decision logic for selecting the extraction method based on the source matrix.
Figure 1: Decision matrix for extracting this compound. High-content botanicals utilize exhaustive distillation, while trace analysis requires headspace concentration.
Detailed Protocol: Subcritical Water Extraction (SCWE) for Agarwood
For high-value matrices like Aquilaria, SCWE is superior to hydrodistillation as it reduces thermal degradation of co-occurring esters.
-
Pre-treatment: Grind Aquilaria wood to <0.5 mm particle size to maximize surface area.
-
System Setup: Load 5g of sample into a stainless steel extraction cell.
-
Parameters:
-
Temperature: 150°C (Optimized for ester recovery without hydrolysis).
-
Pressure: 20 bar (Maintains water in liquid state).
-
Duration: 15 minutes static extraction.
-
-
Collection: Elute with ethyl acetate and dry over anhydrous
. -
Analysis: Inject 1 µL into GC-MS (e.g., Agilent 7890B) using an HP-5MS column.
-
Oven Program: 60°C (2 min) → 5°C/min → 240°C.
-
Biological Relevance in Drug Development
While often viewed as a flavorant, 4-EPA possesses specific bio-activities relevant to pharmaceutical applications.
Antimicrobial Potential
Research into Elaeagnus angustifolia indicates that essential oils containing 4-EPA exhibit broad-spectrum antimicrobial activity. The lipophilic nature of the ethylphenyl moiety allows it to penetrate bacterial cell membranes, potentially disrupting integrity.
-
Mechanism: Membrane disruption and interference with quorum sensing (suggested by structural similarity to other phenolic signaling molecules).
-
Application: Potential use as a natural preservative or synergistic agent in topical antimicrobial formulations.
Bio-Signaling Pathway
In Leptolejeunea liverworts, 4-EPA is synthesized from L-phenylalanine via the phenylpropanoid pathway. Understanding this pathway allows for metabolic engineering to produce this compound via fermentation (using modified yeast) rather than extraction from rare plants.
Figure 2: Simplified biosynthetic pathway of this compound from Phenylalanine. The final acetylation step is critical for converting the phenolic off-flavor (4-Ethylphenol) into the floral ester (4-EPA).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76731, this compound. Retrieved from [Link]
-
Yunus, R. et al. (2025). Towards Higher Oil Yield and Quality of Essential Oil Extracted from Aquilaria malaccensis Wood via the Subcritical Technique. ResearchGate. Retrieved from [Link]
-
Nair, M. et al. (2022). GC-MS Analysis of a Fragrant Epiphyllous Liverwort Leptolejeunea balansae from Western Ghats, India. ResearchGate. Retrieved from [Link]
-
Torbati, S. et al. (2016). Essential Oil from Flowers and Leaves of Elaeagnus Angustifolia: Composition and Activities. PubMed Central. Retrieved from [Link]
-
Ramli, N. et al. (2006). Influence of roasting conditions on volatile of roasted Malaysian cocoa beans. Journal of Food Processing and Preservation. Retrieved from [Link]
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assessing the environmental impact of 4-Ethylphenyl acetate vs alternatives
Executive Summary
In the development of fine chemicals, pharmaceutical intermediates, and high-performance fragrance ingredients, the choice between structural analogs often hinges on subtle olfactory differences or specific binding affinities. However, as Green Chemistry principles (specifically Principles 3, 4, and 10) become regulatory mandates, the environmental footprint of these choices is critical.
This guide assesses 4-Ethylphenyl acetate (4-EPA) against its primary functional alternatives, notably p-Cresyl phenyl acetate (PCPA) and p-Cresyl acetate . While 4-EPA offers a cleaner synthetic profile by avoiding the cyanation steps often required for phenylacetic acid derivatives (used in PCPA), its hydrolysis product (p-ethylphenol) carries specific aquatic toxicity risks that require rigorous management.
Chemical Profile & Alternatives Analysis
This compound is an ester of p-ethylphenol. In application, it provides sweet, anisic, and honey-like notes.[1] Its primary competitor in the "animalic/floral" space is p-Cresyl phenyl acetate, a staple in narcissus and lily accords.
Table 1: Physicochemical & Environmental Comparison
| Feature | This compound | p-Cresyl Phenyl Acetate | p-Cresyl Acetate |
| CAS Number | 3245-23-6 | 101-94-0 | 140-39-6 |
| Structure | Acetyl ester of p-ethylphenol | Phenylacetyl ester of p-cresol | Acetyl ester of p-cresol |
| LogKow (Est.) | ~2.6 - 2.9 | ~3.8 - 4.2 | ~2.0 |
| Water Solubility | Low (mg/L range) | Very Low (Insoluble) | Moderate |
| Key Precursors | p-Ethylphenol + Acetic Anhydride | Phenylacetic Acid + p-Cresol | p-Cresol + Acetic Anhydride |
| Synthesis Hazard | Moderate (Phenol handling) | High (Cyanide often used for Phenylacetic acid) | Moderate |
| Odor Profile | Anisic, Honey, Sweet | Animalic, Urine, Narcissus | Medicinal, Berry, Phenolic |
Green Chemistry: Synthesis & Atom Economy
The environmental impact of a molecule begins at its synthesis. Here, this compound demonstrates a clear advantage over p-Cresyl phenyl acetate regarding hazardous reagent usage.
Synthesis Pathway Comparison
p-Cresyl Phenyl Acetate (The Alternative): Typically requires Phenylacetic acid.[2][3] The industrial synthesis of Phenylacetic acid often proceeds via the Kolbe nitrile synthesis , involving Benzyl chloride and Sodium Cyanide , followed by hydrolysis. This introduces high acute toxicity risks and complex waste treatment for cyanide.
This compound (The Subject): Synthesized via direct acetylation of p-ethylphenol. While p-ethylphenol is petroleum-derived (or increasingly lignin-derived), the acetylation step is atom-efficient and avoids C-C bond formation using toxic nitriles.
Figure 1: Comparative synthesis pathways highlighting the hazardous cyanide step in the production of the alternative, p-Cresyl phenyl acetate.
Environmental Fate & Ecotoxicity[6]
Once released into the environment, esters undergo hydrolysis. The environmental impact is therefore dictated by the toxicity and persistence of the hydrolysis products .
Hydrolysis Mechanism
Both compounds hydrolyze in moist soil and aquatic environments, accelerated by bacterial esterases.
-
4-EPA Hydrolysis Products: Acetic acid (harmless) + p-Ethylphenol .
-
PCPA Hydrolysis Products: Phenylacetic acid + p-Cresol .
Toxicity of Metabolites
-
p-Ethylphenol: Like many alkylphenols, it exhibits aquatic toxicity. It disrupts cellular membranes in aquatic organisms. While less estrogenic than longer-chain alkylphenols (like octylphenol), it is acutely toxic to fish and daphnia (LC50 values typically 10–50 mg/L range).
-
p-Cresol: Highly toxic and corrosive, but readily biodegradable. It poses a severe immediate threat if a large spill occurs but does not persist as a bioaccumulator.
Table 2: Ecotoxicological Estimates (Read-Across)
| Endpoint | This compound | p-Cresyl Phenyl Acetate | Reference Standard (Phenol) |
| Biodegradability | Readily Biodegradable | Readily Biodegradable | Readily Biodegradable |
| Fish LC50 (96h) | Est. 15–25 mg/L (based on p-ethylphenol) | Est. 10–20 mg/L | 10–50 mg/L |
| Daphnia EC50 (48h) | Est. 5–15 mg/L | Est. 5–10 mg/L | 4–12 mg/L |
| Bioaccumulation | Low (LogKow < 3) | Moderate (LogKow > 3.5) | Low |
Experimental Protocols for Validation
To validate these estimates in a regulatory dossier (REACH or FDA), you must perform empirical testing. Below are the specific protocols adapted for volatile, sparingly soluble esters.
Protocol A: Assessment of Biodegradability (OECD 301F Modified)
Objective: Determine if 4-EPA is "Readily Biodegradable" (>60% degradation in 28 days). Challenge: 4-EPA is volatile and sparingly soluble. Standard open-flask tests (OECD 301A) will fail due to evaporation.
Methodology:
-
System: Use a Manometric Respirometry setup (e.g., OxiTop® or equivalent closed system).
-
Inoculum: Activated sludge from a municipal wastewater treatment plant, washed and aerated for 4 hours. Concentration: 30 mg/L suspended solids.
-
Test Substance Preparation:
-
Do not add directly as a liquid (poor dispersion).
-
Adsorption Method: Dissolve 4-EPA in a volatile solvent (acetone), apply to inert silica gel , evaporate the solvent, and add the coated silica to the test flask. This prevents volatilization into the headspace and increases surface area for bacteria.
-
-
Reference: Sodium Benzoate (must reach >60% degradation by day 14).
-
Measurement: Record Oxygen Uptake (BOD) daily for 28 days.
-
Calculation:
-
ThOD (Theoretical Oxygen Demand) must be calculated based on the stoichiometric oxidation of C10H12O2 to CO2.
-
Protocol B: Acute Aquatic Toxicity (OECD 203 - Static Renewal)
Objective: Determine the LC50 (Lethal Concentration 50%) for fish (e.g., Danio rerio or Oncorhynchus mykiss).
Methodology:
-
Stock Solution: Prepare a Water Accommodated Fraction (WAF) if solubility is low. Stir 4-EPA with dilution water for 24 hours in a sealed vessel, then siphon the middle layer.
-
Exposure:
-
Groups of 7 fish per concentration.
-
Concentrations: Geometric series (e.g., 1, 3.2, 10, 32, 100 mg/L).
-
Sealed Chambers: To prevent loss of the volatile ester, use test chambers with minimal headspace or cover tightly.
-
-
Renewal: Replace 80% of the test solution every 24 hours (Static-Renewal) to maintain toxicant concentration and remove metabolites (p-ethylphenol).
-
Observation: Record mortality at 24, 48, 72, and 96 hours.[4][5]
-
Validation: Measure actual concentration of 4-EPA and p-ethylphenol via HPLC-UV at t=0 and t=24h of each renewal cycle.
Figure 2: Workflow for validating the environmental safety of this compound.
Conclusion and Recommendation
From an environmental stewardship perspective, This compound is the superior choice over p-Cresyl phenyl acetate for applications where the olfactory profiles can be interchanged.
-
Synthesis Safety: 4-EPA avoids the high-risk cyanide chemistry associated with phenylacetic acid derivatives.
-
Fate: While both generate phenolic metabolites, 4-EPA is expected to be readily biodegradable.
-
Risk Mitigation: The primary risk is aquatic toxicity from the p-ethylphenol metabolite. This can be mitigated by ensuring wastewater streams are treated (aerobic digestion) prior to release, as the compound degrades rapidly in activated sludge.
Recommendation: For drug development or formulation, prioritize this compound but treat its neat form as an "Aquatic Chronic 3" hazard until specific OECD 203 data confirms otherwise.
References
-
OECD Guidelines for the Testing of Chemicals, Section 3. (1992). Test No. 301: Ready Biodegradability.[6] OECD Publishing.[7] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76731, this compound.[Link]
-
European Chemicals Agency (ECHA). (2023).[3] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment.[Link]
-
OECD Guidelines for the Testing of Chemicals, Section 2. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Publishing.[7] [Link]
-
The Good Scents Company. (2023). p-Cresyl Phenyl Acetate Material Safety Data and Organoleptic Profile.[8][Link]
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4-Ethylphenyl Acetate: Metabolic Stability and Biological Impact Profile
Topic: Literature Review of 4-Ethylphenyl Acetate's Biological Effects Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (4-EPA) is a volatile phenolic ester (CAS 3245-23-6) primarily recognized in fermentation science as a metabolic derivative of 4-ethylphenol (4-EP) . While often overshadowed by its potent precursor, 4-EPA represents a critical "masked" biological entity. Unlike the cytotoxic and malodorous 4-ethylphenol (associated with "Brett" spoilage in wine), 4-EPA exhibits a sweet, floral, and honey-like sensory profile.
This guide provides a technical comparison of 4-EPA against its active metabolite, 4-ethylphenol. It serves as a definitive resource for researchers investigating esterase-mediated bioactivation, metabolic masking strategies, and the toxicological nuances between phenolic esters and free phenols.
Critical Note on Identity: Do not confuse This compound (ester of 4-ethylphenol) with Ethyl phenylacetate (ester of phenylacetic acid). The latter is a honey-scented isomer with a completely different metabolic pathway. This guide focuses strictly on the phenolic ester.
Chemical & Metabolic Profile: The "Ester Mask" Mechanism
The biological activity of 4-EPA is governed by its metabolic instability. It acts as a pro-molecule , where its biological effects are latent until hydrolysis occurs.
The Hydrolysis Pathway
In biological systems (yeast, mammalian liver, or bacterial culture), 4-EPA is rapidly targeted by carboxylesterases (EC 3.1.1.1). The acetylation of the phenolic hydroxyl group temporarily neutralizes the molecule's radical-scavenging ability and cytotoxicity.
Pathway Logic:
-
Masking: Acetylation increases lipophilicity (LogP ~2.6) and blocks the reactive -OH group.
-
Transport: The ester crosses cell membranes more passively than the free phenol.
-
Activation: Intracellular esterases cleave the acetate group, releasing the active toxicant (4-EP) and acetic acid.
Comparative Chemical Properties
| Feature | This compound (The Mask) | 4-Ethylphenol (The Active Agent) |
| CAS Number | 3245-23-6 | 123-07-9 |
| Structure | Phenolic Ester | Volatile Phenol |
| Odor Threshold | High (~650 ppb) - Sweet/Floral | Low (~400 ppb) - Barnyard/Medicinal |
| Cytotoxicity | Low (Latent) | Moderate to High (Direct Membrane Disruptor) |
| Antioxidant Activity | Negligible (Blocked -OH) | Moderate (Free -OH available) |
| Metabolic Fate | Substrate for Esterases | Substrate for Glucuronidation/Sulfation |
Biological Efficacy & Toxicity Analysis[1][2][3][4]
Cytotoxicity and Antimicrobial Activity
Direct cytotoxicity data for 4-EPA is sparse because it is frequently tested as a flavorant (FEMA GRAS). However, its toxicity is rate-limited by hydrolysis .
-
Mechanism: Free phenols like 4-EP exert antimicrobial effects by disrupting cell membrane gradients and uncoupling oxidative phosphorylation.
-
Observation: In esterase-deficient systems, 4-EPA shows significantly reduced toxicity compared to 4-EP. In esterase-rich environments (e.g., liver microsomes), 4-EPA toxicity approaches that of 4-EP as the active phenol is released.
Sensory Modulation (Olfactory "Bioactivity")
In the context of sensory perception (a biological response), 4-EPA acts as an antagonist to the unpleasant perception of 4-EP.
-
Ratio Importance: The "Brett Character" in wine is determined by the ratio of 4-EP (bad) to 4-EPA (good). Biological modulation of this ratio via specific yeast strains (Dekkera bruxellensis) is a key area of fermentation research.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the bioconversion of this compound and its comparative biological outcomes.
Figure 1: Bioconversion of this compound. The ester (blue) is hydrolyzed by esterases to release the active, cytotoxic phenol (red).
Detailed Experimental Protocols
To validate the biological stability and activity of 4-EPA, the following protocols are recommended. These are designed to distinguish between the intrinsic activity of the ester and the derived activity of the phenol.
Protocol A: Esterase Hydrolysis Kinetics Assay
Objective: Determine the half-life (
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare reaction media: Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE).
-
-
Incubation:
-
Inoculate reaction media with 4-EPA stock (Final concentration: 100 μM).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Withdraw 100 μL aliquots at
minutes. -
Quench: Immediately add 100 μL ice-cold Acetonitrile (ACN) with 1% Formic acid to stop enzymatic activity.
-
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5μm).
-
Mobile Phase: Isocratic 60:40 Water:ACN (+0.1% Formic Acid).
-
Detection: UV at 280 nm.
-
Quantification: Monitor the disappearance of the 4-EPA peak (RT ~8 min) and the appearance of the 4-EP peak (RT ~4 min).
-
Protocol B: Comparative Cytotoxicity (MTT Assay)
Objective: Compare the toxicity of the masked ester vs. the free phenol.
-
Cell Line: Use HepG2 (high esterase activity) and HEK293 (lower esterase activity).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Data Analysis: Calculate IC50.
-
Expected Result: Group B (Phenol) will show lower IC50 (higher toxicity). Group A (Ester) will show delayed toxicity dependent on the cell line's esterase expression.
-
References
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025).[6][1][7][8][9] [Link]
-
Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations. Semantic Scholar. (2018). [Link]
-
Biosynthesis and hydrolysis of ethyl phenylacetate... by lyophilized mycelia. Semantic Scholar. (2005).[6][1] [Link]
-
Chemical Properties and Phase Change Data: this compound. NIST Chemistry WebBook. [Link]
Sources
- 1. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2003083126A2 - Enzymatic resolution of propylene glycol alkyl (or aryl) ethers and ether acetates - Google Patents [patents.google.com]
- 3. vinumvine.wordpress.com [vinumvine.wordpress.com]
- 4. US20250034210A1 - Dll3 targeting peptides and constructs thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
